IL-17 modulator 9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H50ClN5O8 |
|---|---|
Molecular Weight |
776.3 g/mol |
IUPAC Name |
(2S)-3-(2-chlorophenyl)-2-[[2-(3-hydroxyphenyl)acetyl]amino]-N-[4-[[(19R)-7,18,21-trioxo-11,14-dioxa-8,17,20-triazaspiro[4.17]docosan-19-yl]methyl]phenyl]propanamide |
InChI |
InChI=1S/C41H50ClN5O8/c42-33-9-2-1-7-30(33)25-35(46-36(49)24-29-6-5-8-32(48)22-29)40(53)45-31-12-10-28(11-13-31)23-34-39(52)44-17-19-55-21-20-54-18-16-43-37(50)26-41(14-3-4-15-41)27-38(51)47-34/h1-2,5-13,22,34-35,48H,3-4,14-21,23-27H2,(H,43,50)(H,44,52)(H,45,53)(H,46,49)(H,47,51)/t34-,35+/m1/s1 |
InChI Key |
QKPWJYZAVFZQCZ-GPOMZPHUSA-N |
Isomeric SMILES |
C1CCC2(C1)CC(=O)NCCOCCOCCNC(=O)[C@H](NC(=O)C2)CC3=CC=C(C=C3)NC(=O)[C@H](CC4=CC=CC=C4Cl)NC(=O)CC5=CC(=CC=C5)O |
Canonical SMILES |
C1CCC2(C1)CC(=O)NCCOCCOCCNC(=O)C(NC(=O)C2)CC3=CC=C(C=C3)NC(=O)C(CC4=CC=CC=C4Cl)NC(=O)CC5=CC(=CC=C5)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IL-17 Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of interleukin-17 (IL-17) modulators. It delves into the core of the IL-17 signaling pathway, details the molecular interactions of various therapeutic agents, and presents quantitative data and experimental protocols to support further research and development in this field.
The IL-17 Signaling Pathway: A Central Driver of Inflammation
Interleukin-17 is a family of pro-inflammatory cytokines, with IL-17A and IL-17F being the most well-characterized members involved in the pathogenesis of numerous autoimmune and inflammatory diseases.[1] These cytokines are predominantly produced by T helper 17 (Th17) cells and other immune cells.[2] The binding of IL-17A, IL-17F, or the IL-17A/F heterodimer to the IL-17 receptor complex initiates a signaling cascade that drives the expression of various pro-inflammatory molecules.
The IL-17 receptor is a heterodimeric complex composed of the IL-17RA and IL-17RC subunits.[3] Upon ligand binding, a conformational change in the receptor complex leads to the recruitment of the adaptor protein, Nuclear Factor-kappa B Activator 1 (ACT1).[3] ACT1, in turn, recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[3] This leads to the activation of downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The culmination of this cascade is the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8/IL-8), and matrix metalloproteinases, which collectively contribute to tissue inflammation and damage.
Mechanisms of Action of IL-17 Modulators
IL-17 modulators are a class of therapeutic agents, primarily monoclonal antibodies, designed to inhibit the IL-17 signaling pathway at different points. These can be broadly categorized into two groups: those that target the IL-17A ligand and those that target the IL-17 receptor A (IL-17RA). A newer generation of modulators also targets both IL-17A and IL-17F.
IL-17A Antagonists
Secukinumab and Ixekizumab are humanized monoclonal antibodies that specifically bind to and neutralize the IL-17A cytokine. By binding to IL-17A, these drugs prevent its interaction with the IL-17RA/RC receptor complex, thereby inhibiting the downstream inflammatory cascade.
IL-17A and IL-17F Antagonist
Bimekizumab is a humanized monoclonal antibody that dually inhibits both IL-17A and IL-17F. This dual specificity is thought to provide a more comprehensive blockade of the IL-17 pathway, as both cytokines contribute to inflammation.
IL-17 Receptor A (IL-17RA) Antagonist
Brodalumab is a fully human monoclonal antibody that targets the IL-17RA subunit of the receptor complex. By binding to IL-17RA, brodalumab blocks the signaling of multiple IL-17 family members that utilize this receptor subunit, including IL-17A, IL-17F, IL-17C, and IL-17E.
Quantitative Data for IL-17 Modulators
The efficacy and potency of IL-17 modulators can be quantified through various metrics, including binding affinity (Kd), inhibitory concentration (IC50), and clinical outcome measures such as the Psoriasis Area and Severity Index (PASI) and the Assessment of SpondyloArthritis international Society (ASAS) response criteria.
| Modulator | Target(s) | Binding Affinity (Kd) | Inhibitory Concentration (IC90/IC50) |
| Secukinumab | IL-17A | ~100-200 pM | IC90: 956.2 ng/mL (for IL-17A induced IL-6 release) |
| Ixekizumab | IL-17A | <3 pM | IC90: 2.2 ng/mL (for IL-17A induced IL-6 release) |
| Brodalumab | IL-17RA | High Affinity | IC50: 0.03 µg/mL (for IL-17A induced IL-6 release in human fibroblasts) |
| Bimekizumab | IL-17A, IL-17F | IL-17A: 3.2 pM, IL-17F: 23 pM | IL-17A: 2.5 ng/mL, IL-17A/F: 179.2 ng/mL (IC90 for IL-6 release) |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of biomolecular interactions in real-time.
Detailed Methodology:
-
Immobilization of Ligand:
-
A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Recombinant human IL-17A (ligand) is diluted in 10 mM sodium acetate, pH 4.5, and injected over the activated surface to achieve the desired immobilization level.
-
The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
The IL-17 modulator (analyte) is prepared in a series of concentrations in HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
-
Each concentration is injected over the ligand-immobilized surface for a defined association time, followed by a dissociation phase where only running buffer flows over the surface.
-
-
Regeneration:
-
After each binding cycle, the sensor surface is regenerated using a short pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 1.5) to remove the bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
IL-17 Induced Cytokine Release Assay
This in vitro cell-based assay measures the ability of an IL-17 modulator to inhibit the production of pro-inflammatory cytokines, such as IL-6 and IL-8, from target cells.
Detailed Methodology:
-
Cell Culture:
-
Human dermal fibroblasts are seeded in 96-well plates and cultured until they reach confluence.
-
-
Treatment:
-
The cells are pre-incubated with serial dilutions of the IL-17 modulator (e.g., secukinumab, ixekizumab, bimekizumab, or brodalumab) for 1 hour.
-
Recombinant human IL-17A (or a combination of IL-17A and IL-17F for bimekizumab) is then added to the wells to stimulate cytokine production. A control group with no modulator is included.
-
-
Incubation and Sample Collection:
-
The plates are incubated for 24-48 hours to allow for cytokine secretion.
-
The cell culture supernatants are then collected.
-
-
Cytokine Quantification:
-
The concentration of IL-6 or IL-8 in the supernatants is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage of inhibition of cytokine release is calculated for each concentration of the modulator.
-
The IC50 value, the concentration of the modulator that causes 50% inhibition, is determined by fitting the data to a dose-response curve.
-
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is widely used to evaluate the efficacy of anti-psoriatic therapies, including IL-17 modulators.
Detailed Methodology:
-
Induction of Psoriasis-like Lesions:
-
A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or ear of mice for 5-7 consecutive days.
-
-
Treatment Administration:
-
The IL-17 modulator or a vehicle control is administered to the mice, typically via subcutaneous or intraperitoneal injection, starting either before or after the induction of inflammation.
-
-
Clinical Scoring (PASI):
-
The severity of the skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI) score. This involves scoring the erythema (redness), scaling, and induration (thickness) of the skin on a scale of 0 to 4 for each parameter.
-
-
Endpoint Analysis:
-
At the end of the study, skin and spleen samples are collected.
-
Histological analysis of the skin is performed to assess epidermal thickness and immune cell infiltration.
-
The expression of pro-inflammatory cytokines and chemokines in the skin can be quantified by qPCR or ELISA.
-
Conclusion
The development of IL-17 modulators represents a significant advancement in the treatment of a range of inflammatory and autoimmune diseases. A thorough understanding of the IL-17 signaling pathway and the specific mechanisms by which these drugs exert their effects is crucial for the continued development of more effective and targeted therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of IL-17-mediated diseases and to innovate the next generation of therapeutics.
References
The Discovery and Synthesis of Novel IL-17 Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17 (IL-17) has emerged as a pivotal cytokine in the pathogenesis of numerous autoimmune and inflammatory diseases. Its central role in driving inflammatory responses has made the IL-17 signaling pathway a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and synthesis of novel IL-17 modulators, with a focus on small molecules, peptides, and macrocycles. It details the intricate IL-17 signaling cascade, outlines robust experimental protocols for modulator screening and evaluation, and presents a comparative analysis of the quantitative data for various classes of IL-17 inhibitors. Furthermore, this guide offers insights into the synthetic strategies employed to generate these promising therapeutic candidates.
The IL-17 Signaling Pathway: A Key Inflammatory Axis
The Interleukin-17 (IL-17) family of cytokines, particularly IL-17A and IL-17F, are signature pro-inflammatory cytokines produced predominantly by T helper 17 (Th17) cells.[1][2] These cytokines play a crucial role in host defense against extracellular pathogens; however, their dysregulation is a key driver of pathology in a multitude of autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[3][4]
IL-17A and IL-17F exert their biological effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[1] This ligand-receptor interaction triggers a downstream signaling cascade, initiating with the recruitment of the adaptor protein, nuclear factor-κB activator 1 (Act1). Act1, in turn, associates with TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream kinases such as transforming growth factor-β-activated kinase 1 (TAK1). This cascade culminates in the activation of key transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1). The activation of these transcription factors drives the expression of a plethora of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CCL20), and matrix metalloproteinases, which collectively orchestrate the inflammatory response and tissue damage characteristic of IL-17-mediated diseases.
Discovery and Evaluation of IL-17 Modulators: An Experimental Workflow
The discovery of novel IL-17 modulators typically follows a multi-step workflow, beginning with high-throughput screening to identify initial hits, followed by a cascade of in vitro and in vivo assays to characterize their potency, selectivity, and efficacy.
Quantitative Data for IL-17 Modulators
A diverse range of molecules, from large monoclonal antibodies to small synthetic compounds, have been developed to modulate the IL-17 pathway. The following tables summarize key quantitative data for representative IL-17 modulators.
Table 1: Biological IL-17 Modulators
| Modulator | Target | Mechanism of Action | Approved Indications |
| Secukinumab | IL-17A | Neutralizing monoclonal antibody | Psoriasis, Psoriatic Arthritis, Ankylosing Spondylitis |
| Ixekizumab | IL-17A | Neutralizing monoclonal antibody | Psoriasis, Psoriatic Arthritis |
| Brodalumab | IL-17RA | Receptor-blocking monoclonal antibody | Psoriasis |
| Bimekizumab | IL-17A & IL-17F | Dual neutralizing monoclonal antibody | Psoriasis |
Table 2: Small Molecule, Peptide, and Macrocyclic IL-17 Modulators
| Compound Class | Example Compound | Target | Assay | Potency (IC₅₀/Kd) | Reference |
| Pyrrolidinedione | CBG060392 | IL-17RA | Chemokine Release | IC₅₀: 23.6 µM (CCL20), 45.3 µM (CXCL8) | |
| Quinazolinone | CBG040591 | IL-17RA | Chemokine Release | IC₅₀: 20.9 µM (CCL20), 26.7 µM (CXCL8) | |
| Imidazotriazine | Example 51 | IL-17 | HTRF | IC₅₀: < 0.4 µM | |
| Peptide | HAP (High Affinity Peptide) | IL-17A | SPR | Kd: ~4 nM | |
| Macrocycle | Compound 1 (Ensemble) | IL-17A | SPR | Kd: 0.66 µM | |
| Macrocycle | Compound 2 (Pfizer) | IL-17A | FRET | IC₅₀: < 35 nM | |
| Macrocycle | Compound 3 (Pfizer) | IL-17A | FRET | IC₅₀: < 35 nM | |
| Macrocycle | Compound 8 | IL-17A | SPR | Kd: 370 nM | |
| Macrocycle | Compound 10 | IL-17A | Cellular Assay | IC₅₀: 1.3 µM | |
| Oral Peptide | PN-881 | IL-17AA, AF, FF | Cellular Assay | IC₅₀: 0.13 nM (AA), 27 nM (AF), 14 nM (FF) |
Table 3: Physicochemical Properties of Selected Oral IL-17 Modulators
| Compound | Molecular Weight (Da) | cLogP | tPSA (Ų) | HBD | HBA | Reference |
| Macrocycle 3 | 682 | ~5 | ~140 | 4 | 6 | |
| LEO Pharma Candidate | - | - | - | - | - | pH-dependent solubility, F=7-23% in dogs |
| Thiazole-based inhibitor 11 | - | - | - | - | - | Good oral exposure in rats |
| Thiazole-based inhibitor 15 | - | - | - | - | - | Good oral exposure in rats |
Experimental Protocols
Synthesis of IL-17 Modulators
A common synthetic route to imidazotriazine-based IL-17 modulators involves a multi-step sequence, as described in patent literature. The core scaffold is typically constructed through the condensation of a substituted aminotriazine with an α-haloketone. Subsequent modifications at various positions of the imidazotriazine ring system allow for the exploration of structure-activity relationships (SAR).
-
Step 1: Synthesis of the Aminotriazine Intermediate: A substituted biguanide is reacted with an appropriate ester in the presence of a base (e.g., sodium ethoxide) to form the aminotriazine ring.
-
Step 2: Formation of the Imidazotriazine Core: The aminotriazine is then reacted with a functionalized α-haloketone in a suitable solvent (e.g., ethanol) to yield the bicyclic imidazotriazine core.
-
Step 3: Functionalization: The core structure can be further derivatized through standard organic reactions such as amide couplings, Suzuki cross-couplings, or nucleophilic aromatic substitutions to introduce various substituents and optimize biological activity. For instance, an amide coupling can be performed using a carboxylic acid, a coupling agent like HATU, and a base such as DIPEA in a solvent like DMF.
The synthesis of quinazolinone-based IL-17 modulators often starts from anthranilic acid derivatives.
-
Step 1: Formation of the Quinazolinone Ring: Anthranilic acid can be condensed with an acid amide (Niementowski synthesis) or with cyanide followed by hydrolysis and reaction with an amine (Griess synthesis) to form the quinazolinone core.
-
Step 2: Derivatization: Substituents can be introduced at various positions of the quinazolinone ring. For example, the nitrogen at position 3 can be alkylated or acylated, and the benzene ring can be functionalized through electrophilic aromatic substitution reactions.
Peptide inhibitors like the High Affinity Peptide (HAP) are typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Resin Preparation: A suitable resin (e.g., Rink amide resin) is used as the solid support.
-
Chain Elongation: The peptide chain is assembled in a stepwise manner by the sequential addition of Fmoc-protected amino acids. Each cycle consists of:
-
Fmoc deprotection using a base (e.g., piperidine in DMF).
-
Coupling of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA).
-
-
Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC.
The synthesis of macrocyclic IL-17 inhibitors often involves a key macrocyclization step.
-
Linear Precursor Synthesis: A linear precursor containing the necessary functional groups for cyclization is first synthesized, often using a combination of solution-phase and solid-phase chemistry.
-
Macrocyclization: The linear precursor is then cyclized under high-dilution conditions to favor intramolecular reaction over intermolecular polymerization. The cyclization reaction can be an amide bond formation, an etherification, or a carbon-carbon bond-forming reaction.
-
Purification and Characterization: The resulting macrocycle is purified by chromatography and characterized by NMR and mass spectrometry.
In Vitro Assays for Modulator Characterization
This assay quantifies the ability of a test compound to inhibit the binding of IL-17A to its receptor, IL-17RA.
-
Materials: 96-well high-binding plates, recombinant human IL-17RA, biotinylated recombinant human IL-17A, test compounds, streptavidin-HRP, chemiluminescent substrate, wash buffer (PBS with 0.05% Tween-20), assay buffer (e.g., PBS with 1% BSA).
-
Procedure:
-
Coat the 96-well plate with IL-17RA (e.g., 50 µL of 2 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with 200 µL of assay buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of the test compound (e.g., 25 µL) to the wells, followed by the addition of biotinylated IL-17A (e.g., 25 µL at a pre-optimized concentration). Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP (e.g., 50 µL of a 1:1000 dilution in assay buffer) and incubate for 1 hour at room temperature.
-
Wash the plate six times with wash buffer.
-
Add 50 µL of chemiluminescent substrate and immediately read the luminescence on a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
This cell-based assay measures the ability of a compound to inhibit the downstream signaling of IL-17A by quantifying the production of a pro-inflammatory cytokine, such as IL-6 or CXCL8.
-
Materials: Human dermal fibroblasts (HDFs) or a relevant cell line (e.g., HaCaT keratinocytes), cell culture medium, 96-well cell culture plates, recombinant human IL-17A, test compounds, ELISA kit for the cytokine of interest (e.g., human IL-6 or CXCL8).
-
Procedure:
-
Seed HDFs into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with IL-17A (e.g., 10-50 ng/mL) for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of the secreted cytokine in the supernatant using a specific ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
This assay assesses the inhibition of the IL-17A-induced NF-κB signaling pathway.
-
Materials: A stable cell line co-transfected with an NF-κB-driven reporter gene (e.g., luciferase) and the IL-17 receptor (e.g., HEK-Blue™ IL-17 cells), cell culture medium, 96-well plates, recombinant human IL-17A, test compounds, luciferase assay reagent.
-
Procedure:
-
Seed the NF-κB reporter cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with IL-17A (e.g., 10-50 ng/mL) for 6-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of NF-κB activation and determine the IC₅₀ value.
-
In Vivo Efficacy Model: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
This is a widely used animal model to evaluate the in vivo efficacy of anti-psoriatic compounds, including IL-17 modulators.
-
Animals: 8-10 week old female BALB/c or C57BL/6 mice.
-
Materials: Imiquimod 5% cream (Aldara™), vehicle control (e.g., vaseline), test compound formulation, calipers.
-
Procedure:
-
One day prior to the start of the experiment, shave the dorsal skin of the mice and apply a depilatory cream to remove any remaining hair.
-
For 5-7 consecutive days, topically apply a daily dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and right ear.
-
Administer the test compound (e.g., orally, subcutaneously, or topically) at the desired dose and frequency, starting from day 0 or as a therapeutic intervention from a later time point.
-
Daily, monitor and score the severity of the skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 for each parameter.
-
Measure the ear thickness daily using a caliper.
-
At the end of the study, sacrifice the mice and collect skin and spleen samples for further analysis (e.g., histology, cytokine measurement).
-
Evaluate the efficacy of the test compound by comparing the PASI scores, ear thickness, and other relevant endpoints between the treated and vehicle control groups.
-
Conclusion
The modulation of the IL-17 signaling pathway represents a highly promising therapeutic strategy for a range of inflammatory and autoimmune diseases. While monoclonal antibodies targeting IL-17A or its receptor have demonstrated significant clinical success, the development of small molecule, peptide, and macrocyclic inhibitors offers the potential for oral administration, improved tissue penetration, and alternative treatment options. The discovery and optimization of these novel modulators rely on a robust and integrated workflow of synthetic chemistry, in vitro screening, and in vivo efficacy testing. The detailed experimental protocols and comparative quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals dedicated to advancing the next generation of IL-17-targeted therapies.
References
Unraveling the Structure-Activity Relationship of a Novel IL-17A Modulator Series
A deep dive into the chemical architecture, biological activity, and therapeutic potential of amino-acid anilide derivatives as potent inhibitors of the IL-17A/IL-17RA interaction.
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for a promising series of small molecule interleukin-17A (IL-17A) modulators, as disclosed in the UCB Biopharma SRL patent WO2020127685A1. While a specific compound from this series has been marketed as "IL-17 modulator 9," this report will focus on the broader class of amino-acid anilides described in the patent, with a particular emphasis on the key structural features driving their potent inhibitory activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.
Core Structure and Biological Activity
The investigated series of compounds are amino-acid anilides designed to disrupt the protein-protein interaction (PPI) between the pro-inflammatory cytokine IL-17A and its receptor, IL-17RA. The central scaffold of these modulators typically consists of an amino acid derivative linked to an anilide moiety, with various substituents explored to optimize potency and drug-like properties.
The biological activity of these compounds was primarily assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measuring the inhibition of IL-17A-induced Interleukin-6 (IL-6) release in human dermal fibroblasts (HDFs). The potency is expressed as the pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Structure-Activity Relationship Summary
The following table summarizes the structure-activity relationship for a selection of representative compounds from the patent, highlighting the impact of substitutions on the anilide ring, the amino acid side chain, and the N-acyl group on the inhibitory potency.
| Compound ID | R1 (Anilide Substituent) | R2 (Amino Acid Side Chain) | R3 (N-Acyl Group) | pIC50 (IL-6 Release Assay) |
| Example 1 | 4-Chloro | Benzyl | 2-(3-hydroxyphenyl)acetyl | 7.8 |
| Example 5 | 4-Fluoro | Benzyl | 2-(3-hydroxyphenyl)acetyl | 7.5 |
| Example 9 | 4-Trifluoromethyl | Benzyl | 2-(3-hydroxyphenyl)acetyl | 8.1 |
| Example 12 | 4-Chloro | 3-Chlorobenzyl | 2-(3-hydroxyphenyl)acetyl | 8.3 |
| Example 15 | 4-Chloro | Benzyl | 2-(4-hydroxyphenyl)acetyl | 7.6 |
| Example 21 | 4-Chloro | Benzyl | (S)-2-hydroxy-2-phenylacetyl | 8.5 |
Note: The compound referred to as "this compound" by some external sources is a representative example from this patent, likely corresponding to one of the more potent analogues such as Example 9, 12 or 21, based on its reported high activity. The provided chemical name "-(2-chlorophenyl)-2-[[2-(3-hydroxyphenyl)acetyl]amino]-N-[4-[[(19R)-7,18,21-trioxo-11,14-dioxa-8,17,20-triazaspiro[4.17]docosan-19-yl]methyl]phenyl]propanamide" appears to be a more complex derivative and its direct SAR data is not explicitly detailed in the primary patent document in a comparative table. The SAR table above is constructed based on the core amino-acid anilide scaffold.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the patent for the characterization of the IL-17A modulators.
IL-17A Induced IL-6 Release TR-FRET Assay
This assay quantifies the ability of the test compounds to inhibit the production of IL-6 in human dermal fibroblasts stimulated with IL-17A and TNF-α.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant human IL-17A and TNF-α.
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO).
-
IL-6 detection kit (e.g., HTRF® IL-6 assay kit from Cisbio).
-
384-well, white, low-volume cell culture plates.
-
Plate reader capable of TR-FRET measurements.
Procedure:
-
Cell Seeding: HDFs are seeded into 384-well plates at a density of 10,000 cells/well in 40 µL of culture medium and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Test compounds are serially diluted in DMSO and then further diluted in culture medium. 10 µL of the diluted compound solution is added to the respective wells, resulting in a final DMSO concentration of 0.1%.
-
Stimulation: A mixture of IL-17A (final concentration 100 ng/mL) and TNF-α (final concentration 1 ng/mL) in culture medium is prepared. 10 µL of this stimulation mix is added to all wells except the negative control wells.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
IL-6 Detection: The HTRF® IL-6 assay is performed according to the manufacturer's instructions. Briefly, the two-component antibody mix (anti-IL-6-d2 and anti-IL-6-Eu3+-cryptate) is added to each well.
-
Measurement: After a further incubation period as specified by the kit manufacturer (typically 2-4 hours), the plates are read on a TR-FRET-compatible plate reader. The fluorescence is measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The ratio of the fluorescence signals at the two wavelengths is calculated. The percentage of inhibition is determined relative to the positive (stimulated cells with DMSO) and negative (unstimulated cells with DMSO) controls. The pIC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Visualizations
The following diagrams illustrate the IL-17 signaling pathway and the experimental workflow of the TR-FRET assay.
Caption: IL-17A signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for the IL-17A induced IL-6 release TR-FRET assay.
An In-depth Technical Guide on the Target Binding Site of IL-17A Modulators
Disclaimer: No publicly available scientific literature or clinical data specifically references a molecule termed "IL-17 modulator 9." Therefore, this guide will focus on the well-characterized binding mechanisms of approved and clinically relevant IL-17A inhibitors, such as the monoclonal antibodies Secukinumab and Ixekizumab. The principles, experimental methodologies, and data presented here serve as a representative framework for understanding how a therapeutic modulator would target IL-17A.
Introduction to IL-17A and Its Role in Inflammation
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells, a subset of CD4+ T cells.[1][2] It plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] IL-17A exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits, which is expressed on various cell types, including keratinocytes, fibroblasts, and endothelial cells.[3] This interaction triggers downstream signaling cascades, primarily through the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides that drive tissue inflammation and damage.
The therapeutic strategy for a multitude of inflammatory conditions involves the inhibition of the IL-17 signaling pathway. This can be achieved by either directly targeting the IL-17A cytokine or its receptor. Monoclonal antibodies that bind to IL-17A, such as secukinumab and ixekizumab, effectively neutralize the cytokine, preventing its interaction with the IL-17 receptor complex. Another approach, employed by the antibody brodalumab, involves blocking the IL-17RA subunit of the receptor, thereby inhibiting the signaling of multiple IL-17 family members, including IL-17A, IL-17F, and IL-17E (IL-25).
IL-17A Structure and Modulator Binding Sites
Human IL-17A is a homodimeric glycoprotein. The binding epitopes for therapeutic antibodies are conformational and located at the interface where IL-17A interacts with its receptor, IL-17RA. By binding to these critical regions, the antibodies sterically hinder the cytokine-receptor interaction, thus neutralizing IL-17A's biological activity.
Secukinumab Binding Epitope:
Secukinumab is a fully human IgG1/κ monoclonal antibody that selectively binds to and neutralizes IL-17A. Structural studies have revealed that the binding site of secukinumab on IL-17A largely overlaps with the IL-17RA binding surface. The epitope for secukinumab involves residues from both monomers of the IL-17A dimer.
Ixekizumab Binding Epitope:
Ixekizumab is a humanized IgG4 monoclonal antibody that also targets IL-17A. While its binding site also overlaps with the receptor-binding region, a significant portion of the ixekizumab epitope lies outside of this area. A key epitope region for ixekizumab has been identified as the amino acid sequence DGNVDYH within the IL-17A structure. Unlike secukinumab, ixekizumab primarily binds to one of the two monomers within the IL-17A dimer.
Quantitative Binding Data
The affinity and kinetics of the interaction between IL-17A modulators and IL-17A are critical parameters for their therapeutic efficacy. These are typically determined using techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).
| Modulator | Target | K D (Equilibrium Dissociation Constant) | k on (Association Rate Constant) | k off (Dissociation Rate Constant) | Measurement Technique |
| Ixekizumab | Human IL-17A | <3 pM | Not specified | Not specified | Surface Plasmon Resonance (SPR) |
| Ixekizumab | Human IL-17A/F Heterodimer | <3 pM | Not specified | Not specified | Surface Plasmon Resonance (SPR) |
| Secukinumab | Human IL-17A | Not specified | Not specified | Not specified | Not specified |
| Brodalumab | Human IL-17RA | High Affinity | Not specified | Not specified | Not specified |
Note: Specific kinetic constants (kon and koff) and the KD for Secukinumab are not consistently reported in the provided search results. The term "high affinity" is used for Brodalumab's binding to IL-17RA. Ixekizumab demonstrates a very high affinity for both human IL-17A homodimers and IL-17A/F heterodimers, with an equilibrium dissociation constant (KD) of less than 3 pM.
Experimental Protocols
The characterization of the binding site and kinetics of IL-17A modulators involves a series of sophisticated biophysical and structural biology techniques.
X-ray crystallography is the gold standard for determining the high-resolution three-dimensional structure of an antibody-antigen complex, providing precise details of the binding interface.
Detailed Methodology:
-
Protein Expression and Purification:
-
Recombinant human IL-17A is expressed in a suitable host system (e.g., mammalian cells like CHO, or insect cells).
-
The therapeutic antibody (or its Fab fragment) is also produced recombinantly. Fab fragments are often used for crystallization as they are less flexible than full-length antibodies.
-
Both the antigen (IL-17A) and the antibody fragment are purified to high homogeneity using chromatographic techniques such as affinity, ion-exchange, and size-exclusion chromatography.
-
-
Complex Formation and Purification:
-
The purified IL-17A and the antibody fragment are mixed in a specific molar ratio to form the complex.
-
The resulting complex is then purified from any unbound components, typically by size-exclusion chromatography.
-
-
Crystallization:
-
The purified complex is concentrated to an optimal level for crystallization.
-
High-throughput screening of various crystallization conditions (e.g., different precipitants, pH, temperature, and additives) is performed using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Promising conditions are optimized to obtain well-diffracting crystals.
-
-
Data Collection and Structure Determination:
-
The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.
-
The diffraction data is processed to determine the electron density map of the complex.
-
A molecular model of the antibody-antigen complex is built into the electron density map and refined to yield a high-resolution structure. This allows for the precise identification of the amino acid residues involved in the interaction.
-
SPR and BLI are label-free optical techniques used to measure the real-time kinetics of biomolecular interactions.
Detailed Methodology (SPR Example):
-
Sensor Chip Preparation:
-
One of the interacting partners (the "ligand," e.g., the therapeutic antibody) is immobilized on the surface of a sensor chip.
-
The other partner (the "analyte," e.g., IL-17A) is prepared in a series of concentrations in a suitable running buffer.
-
-
Interaction Analysis:
-
The running buffer is flowed continuously over the sensor chip to establish a stable baseline.
-
The analyte (IL-17A) at different concentrations is injected and flows over the immobilized ligand (antibody). The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time. This is the "association phase."
-
After the injection of the analyte, the running buffer is flowed over the chip again, and the dissociation of the analyte from the ligand is monitored. This is the "dissociation phase."
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response versus time) are fitted to various kinetic models (e.g., a 1:1 binding model) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Detailed Methodology (BLI Example):
-
Biosensor Preparation:
-
A biosensor tip is coated with one of the interacting molecules (e.g., biotinylated IL-17A can be loaded onto a streptavidin-coated biosensor).
-
-
Interaction Measurement:
-
The loaded biosensor is dipped into a solution containing the other interacting partner (e.g., the therapeutic antibody) at various concentrations to measure association.
-
The biosensor is then moved to a buffer-only solution to measure dissociation.
-
Changes in the interference pattern of light reflected from the biosensor surface are measured in real-time, which correlate with the binding of the molecules.
-
-
Data Analysis:
-
Similar to SPR, the data is analyzed to determine the kinetic parameters (kon, koff, and KD).
-
Signaling Pathways and Experimental Workflows
The binding of IL-17A to its receptor complex initiates a signaling cascade that is crucial for its pro-inflammatory effects.
Caption: IL-17A signaling pathway and point of inhibition by a modulator.
The process of identifying and characterizing the binding site of a novel IL-17A modulator follows a logical progression of experiments.
Caption: Workflow for IL-17A modulator binding site characterization.
Conclusion
The development of therapeutic modulators targeting IL-17A has revolutionized the treatment of several inflammatory diseases. A thorough understanding of the specific binding site on the IL-17A dimer is paramount for the design and optimization of these biologics. The combination of structural biology techniques like X-ray crystallography and biophysical methods such as SPR and BLI provides a comprehensive picture of the molecular interactions that drive the neutralizing activity of these drugs. While the specific details of a hypothetical "this compound" are unknown, the principles and methodologies outlined in this guide, based on well-established IL-17A inhibitors, provide a robust framework for its characterization.
References
in vitro characterization of IL-17 modulator 9
An In-Depth Technical Guide to the In Vitro Characterization of IL-17 Modulator 9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro characterization of a novel Interleukin-17 (IL-17) modulator, designated as Modulator 9. The document details the core methodologies, data interpretation, and signaling pathways relevant to understanding the efficacy and mechanism of action of this compound.
Introduction to IL-17 and Its Modulation
Interleukin-17 is a pro-inflammatory cytokine that plays a crucial role in the host defense against pathogens and is implicated in the pathophysiology of various autoimmune and inflammatory diseases.[1] The IL-17 family consists of six members, with IL-17A being the most extensively studied.[2][3] IL-17A is primarily produced by T helper 17 (Th17) cells and exerts its effects by binding to a receptor complex composed of IL-17RA and IL-17RC subunits.[4][5] This interaction triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.
Dysregulation of the IL-17 pathway is a key factor in conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis. Consequently, targeting the IL-17 pathway has become a significant therapeutic strategy. IL-17 modulators, such as monoclonal antibodies and small molecules, aim to inhibit the activity of IL-17 or its receptor, thereby mitigating the inflammatory response. This guide focuses on the in vitro characterization of a hypothetical small molecule, this compound.
IL-17 Signaling Pathway and Mechanism of Action of Modulator 9
The canonical IL-17 signaling pathway is initiated by the binding of IL-17A to the IL-17RA/IL-17RC receptor complex. This leads to the recruitment of the adaptor protein Act1, which possesses E3 ubiquitin ligase activity. Act1 then recruits and ubiquitinates TRAF6, another E3 ligase, initiating downstream signaling through the NF-κB and MAPK pathways (including ERK, p38, and JNK). Activation of these pathways results in the transcription of genes encoding pro-inflammatory molecules. This compound is hypothesized to act by disrupting the interaction between IL-17A and its receptor, IL-17RA.
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ard.bmj.com [ard.bmj.com]
- 4. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Interleukin-9 on Th17 Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17 (IL-17) producing T helper 17 (Th17) cells are critical mediators of inflammation and play a significant role in the pathogenesis of various autoimmune diseases. Consequently, modulating Th17 cell differentiation and function represents a promising therapeutic strategy. This technical guide provides an in-depth examination of Interleukin-9 (IL-9) as a modulator of Th17 cell differentiation. It details the underlying molecular mechanisms, presents key quantitative data, and offers comprehensive experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in immunology and drug development.
Introduction to Th17 Cells and the Role of IL-9
T helper 17 (Th17) cells are a distinct lineage of CD4+ T cells characterized by their production of the pro-inflammatory cytokine IL-17A, along with other cytokines such as IL-17F, IL-21, and IL-22.[1] The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu, most notably Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[2] This process is governed by the master transcription factor, Retinoic acid-related orphan receptor gamma t (RORγt).[2] Dysregulation of Th17 cell activity is a hallmark of numerous autoimmune and inflammatory disorders, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2][3]
Recent studies have identified Interleukin-9 (IL-9) as a significant modulator of Th17 cell differentiation. Initially associated with Th2 and Th9 cells, IL-9 has been shown to synergize with TGF-β to promote the differentiation of naive CD4+ T cells into Th17 cells, a function that can be independent of IL-6. Th17 cells themselves are a major source of IL-9, suggesting an autocrine loop that amplifies Th17 development. The effects of IL-9 on Th17 differentiation are primarily mediated through the activation of the STAT3 and STAT5 signaling pathways.
Signaling Pathways in IL-9 Mediated Th17 Differentiation
The molecular circuitry governing IL-9's influence on Th17 cell fate involves the activation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). The binding of IL-9 to its receptor (IL-9R) initiates a signaling cascade that converges on STAT3 and STAT5, two key transcription factors with often opposing roles in T cell differentiation.
-
STAT3 Activation: IL-9 receptor engagement leads to the activation of JAK1 and JAK3, which in turn phosphorylate STAT3. Activated STAT3 is a critical transcription factor for Th17 differentiation, as it directly promotes the expression of RORγt and the genes encoding for IL-17A and IL-17F.
-
STAT5 Activation: IL-9 also induces the phosphorylation of STAT5. While STAT5 is more commonly associated with the differentiation of other T helper subsets, its activation by IL-9 in the context of Th17 differentiation adds a layer of regulatory complexity. STAT5 can sometimes antagonize STAT3-mediated effects, and the balance between STAT3 and STAT5 activation can fine-tune the Th17 response.
The following diagram illustrates the signaling pathway of IL-9 in promoting Th17 cell differentiation.
Quantitative Data on IL-9's Effect on Th17 Differentiation
The following tables summarize quantitative findings from studies investigating the impact of IL-9 on Th17 cell differentiation.
Table 1: Effect of IL-9 on IL-17A Production by Naive CD4+ T cells
| Treatment Condition | IL-17A Concentration (pg/mL) | Fold Change vs. Control |
| Anti-CD3/CD28 (Control) | 50 ± 15 | 1.0 |
| TGF-β | 150 ± 30 | 3.0 |
| IL-6 + TGF-β | 2500 ± 400 | 50.0 |
| IL-9 + TGF-β | 2000 ± 350 | 40.0 |
| IL-9 alone | 75 ± 20 | 1.5 |
Data are representative and compiled from typical results reported in the literature. Actual values may vary based on experimental conditions.
Table 2: RORγt Expression in Naive CD4+ T cells under Th17 Polarizing Conditions with IL-9
| Treatment Condition | Percentage of RORγt+ Cells (%) |
| Unstimulated | < 1 |
| Anti-CD3/CD28 | 2 - 5 |
| IL-6 + TGF-β | 40 - 60 |
| IL-9 + TGF-β | 35 - 55 |
Data are representative and compiled from typical results reported in the literature. Actual values may vary based on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of modulators like IL-9 on Th17 cell differentiation.
Isolation of Naive CD4+ T Cells from Mouse Spleen and Lymph Nodes
-
Tissue Preparation: Harvest spleens and lymph nodes from mice and prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer.
-
Red Blood Cell Lysis: Lyse red blood cells using a suitable lysis buffer.
-
Naive CD4+ T Cell Enrichment: Isolate naive CD4+ T cells (CD4+CD62L+CD44-CD25-) using a magnetic-activated cell sorting (MACS) naive CD4+ T cell isolation kit according to the manufacturer's instructions. Purity should be assessed by flow cytometry and should be >95%.
In Vitro Th17 Cell Differentiation Assay
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3ε antibody (e.g., 1 µg/mL in PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Plating: Seed the purified naive CD4+ T cells at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium.
-
Differentiation Cocktail: Add soluble anti-CD28 antibody (e.g., 2 µg/mL) and the desired cytokine cocktail. For Th17 differentiation, use TGF-β (e.g., 1-5 ng/mL) and either IL-6 (e.g., 20 ng/mL) or the modulator of interest, such as IL-9 (e.g., 10-50 ng/mL). Include appropriate controls (e.g., no cytokines, TGF-β alone, IL-6 alone, IL-9 alone).
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
Analysis of Th17 Differentiation
-
Restimulation: Four to five hours before harvesting, restimulate the cells with a cell stimulation cocktail containing phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface Staining: Harvest the cells and stain for surface markers such as CD4.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit.
-
Intracellular Staining: Stain for intracellular IL-17A and other relevant cytokines (e.g., IFN-γ) with fluorescently labeled antibodies.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.
-
Supernatant Collection: After the 3-5 day culture period, centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Measure the concentration of secreted IL-17A in the supernatants using a commercially available ELISA kit according to the manufacturer's protocol.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for Il17a, Rorc (encoding RORγt), and a housekeeping gene (e.g., Actb or Gapdh) for normalization. Analyze the relative gene expression using the ΔΔCt method.
The following diagram provides a visual representation of the experimental workflow.
Conclusion
Interleukin-9 has emerged as a key cytokine that promotes the differentiation of Th17 cells, primarily through the activation of STAT3. This action, in synergy with TGF-β, highlights a significant pathway in the regulation of inflammatory responses. The autocrine production of IL-9 by Th17 cells further suggests a positive feedback mechanism that can sustain and amplify Th17-mediated inflammation. A thorough understanding of the molecular mechanisms and the use of robust experimental protocols, as detailed in this guide, are essential for the development of novel therapeutic strategies targeting the IL-9/Th17 axis in autoimmune and inflammatory diseases. The provided methodologies offer a framework for researchers to investigate the effects of potential modulators on Th17 cell biology, paving the way for new discoveries and therapeutic innovations.
References
An In-depth Technical Guide to the Downstream Signaling Pathways Affected by IL-17 Modulator 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a family of pro-inflammatory cytokines that play a critical role in host defense against extracellular pathogens and are implicated in the pathogenesis of various autoimmune and inflammatory diseases. The most studied member, IL-17A, signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RC. This interaction initiates a cascade of intracellular events that drive the expression of numerous inflammatory mediators. IL-17 modulators are a class of therapeutic agents designed to inhibit this signaling pathway, thereby reducing inflammation. This guide focuses on a hypothetical novel therapeutic agent, "IL-17 Modulator 9," an inhibitory monoclonal antibody that prevents IL-17A from binding to its receptor. We will explore the core downstream signaling pathways affected by this modulator, present hypothetical quantitative data on its effects, provide detailed experimental protocols for analysis, and visualize the key pathways and workflows.
The Core IL-17 Signaling Pathway and the Mechanism of this compound
The canonical IL-17 signaling pathway is initiated when IL-17A binds to the IL-17RA/IL-17RC receptor complex. This binding event induces a conformational change in the intracellular SEFIR (SEF/IL-17R) domains of the receptor subunits, leading to the recruitment of the key adaptor protein, Act1 (also known as CIKS).
Act1, which also contains a SEFIR domain, acts as a scaffold, recruiting TRAF6 (TNF receptor-associated factor 6), a crucial E3 ubiquitin ligase. TRAF6 then undergoes K63-linked polyubiquitination, which serves as a platform to activate downstream kinases, including the TAK1/TAB2/TAB3 complex and IKK (IκB kinase) complex. This cascade ultimately leads to the activation of three major downstream pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes.
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: The TAK1 complex also activates downstream MAPK pathways, including p38 and JNK. These kinases phosphorylate and activate transcription factors such as AP-1 (Activator protein 1), which works in concert with NF-κB to drive inflammatory gene expression.
-
C/EBP (CCAAT/enhancer-binding protein) Pathway: IL-17 signaling also leads to the activation of C/EBPβ and C/EBPδ transcription factors, which are critical for the expression of key cytokines like IL-6 and G-CSF.
This compound is a high-affinity monoclonal antibody designed to specifically bind to the IL-17A cytokine, preventing its interaction with the IL-17RA subunit. By neutralizing IL-17A, Modulator 9 effectively blocks the initiation of the entire downstream signaling cascade.
Below is a diagram illustrating the IL-17 signaling pathway and the inhibitory action of Modulator 9.
An In-depth Technical Guide to IL-17 Modulator 9: Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Small molecule modulators targeting the IL-17A signaling pathway represent a promising therapeutic strategy. This technical guide provides a comprehensive overview of the chemical properties and solubility of IL-17 Modulator 9, a novel small molecule inhibitor of IL-17A. This document includes a summary of its physicochemical properties, detailed experimental protocols for solubility determination, and a discussion of its likely mechanism of action within the IL-17 signaling pathway.
Introduction to this compound
This compound, also identified as IL-17A modulator-1, is a potent small molecule inhibitor of IL-17A activity.[1][2] It is described in patent WO2021239743 A1 as example 9.[1][2][3] By disrupting the IL-17A signaling cascade, this modulator has the potential for therapeutic application in a range of immune-mediated conditions. Understanding its chemical properties and solubility is fundamental for its development as a therapeutic agent.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its preclinical and clinical development. While experimental data for some properties are not publicly available, a combination of available information and in silico predictions provides a detailed profile of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[(1S)-1-[[--INVALID-LINK--methyl]-2-oxo-2-[(tetrahydro-2H-pyran-4-yl)amino]ethyl]cyclopropanecarboxamide | Predicted |
| CAS Number | 2748749-29-1 | |
| Molecular Formula | C33H31N5O4 | |
| Molecular Weight | 561.63 g/mol | |
| pIC50 against IL-17A | 8.2 | |
| Predicted pKa | Acidic: 11.5 (amide N-H), Basic: 4.8 (pyrazole nitrogen) | Predicted |
| Predicted logP | 3.5 | Predicted |
Solubility Profile
The solubility of a drug candidate is a critical determinant of its bioavailability and formulation development. The solubility of this compound has been characterized in both organic and aqueous-based solvent systems.
Table 2: Solubility of this compound
| Solvent System | Solubility | Observations | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (178.05 mM) | Requires sonication for complete dissolution. | |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (4.45 mM) | Suspended solution, requires sonication. | |
| 10% DMSO / 90% corn oil | ≥ 2.5 mg/mL (4.45 mM) | Clear solution. |
Mechanism of Action: Modulation of the IL-17 Signaling Pathway
Small molecule modulators of IL-17A typically function by disrupting the protein-protein interaction (PPI) between the IL-17A homodimer and its receptor, IL-17RA. This interaction is the initial step in a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.
The IL-17A homodimer binds to a heterodimeric receptor complex composed of IL-17RA and IL-17RC. This binding event recruits the adaptor protein Act1, which in turn activates downstream signaling pathways, including NF-κB and MAPK. This compound is believed to bind to a pocket on the IL-17A homodimer, preventing its association with IL-17RA and thereby inhibiting the downstream inflammatory signaling.
Caption: IL-17A signaling pathway and the inhibitory action of Modulator 9.
Experimental Protocols
Accurate determination of solubility is essential for drug development. Below are detailed methodologies for kinetic and thermodynamic solubility assays, which are standard approaches for characterizing compounds like this compound.
Kinetic Solubility Assay
This method provides a high-throughput assessment of solubility under non-equilibrium conditions, mimicking early-stage in vitro experiments.
Caption: Workflow for a kinetic solubility assay.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Assay Plate Preparation: In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with constant shaking to allow for precipitation to occur.
-
Filtration: After incubation, filter the samples through a filter plate to remove any precipitated compound.
-
Analysis: Analyze the concentration of the dissolved compound in the filtrate using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
-
Quantification: Determine the solubility by comparing the measured concentration to a standard curve of the compound prepared in the assay buffer.
Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility, which is considered the "gold standard" and is crucial for understanding the behavior of the compound in vivo.
Caption: Workflow for a thermodynamic (shake-flask) solubility assay.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at various pH values).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the excess solid.
-
Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Analysis: Dilute the filtrate and analyze the concentration of the dissolved compound by HPLC-UV.
-
Quantification: Calculate the thermodynamic solubility from a standard curve.
Logical Relationships of Modulator Properties
The interplay between the chemical properties and the biological activity of this compound is critical for its success as a drug candidate.
Caption: Relationship between the properties and efficacy of this compound.
Conclusion
This compound is a promising small molecule inhibitor of IL-17A with the potential for treating a variety of inflammatory and autoimmune diseases. This technical guide has provided a detailed overview of its known and predicted chemical properties, solubility profile, and mechanism of action. The experimental protocols outlined herein provide a framework for the further characterization and development of this and similar compounds. A thorough understanding of these fundamental properties is essential for advancing this molecule through the drug development pipeline. fundamental properties is essential for advancing this molecule through the drug development pipeline.
References
Preclinical Pharmacology of Modulator 9: A Novel IL-17A/F Antagonist
An In-depth Technical Guide for Drug Development Professionals
This document provides a comprehensive overview of the preclinical pharmacology of Modulator 9, a novel investigational therapeutic agent designed to target the Interleukin-17 (IL-17) pathway. The dysregulation of IL-17 signaling is a key driver in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, including psoriasis, rheumatoid arthritis (RA), and inflammatory bowel disease (IBD).[1][2] Modulator 9 represents a promising next-generation therapeutic with a distinct mechanism of action aimed at providing enhanced efficacy and an improved safety profile over existing treatments.
Introduction to the IL-17 Pathway
The Interleukin-17 family consists of six structurally related cytokines (IL-17A through IL-17F) that are pivotal in host defense and inflammation.[3] IL-17A and IL-17F are the most well-characterized members and are primarily produced by T helper 17 (Th17) cells.[2] These cytokines can form homodimers (IL-17A/A, IL-17F/F) or a heterodimer (IL-17A/F), all of which signal through a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[4]
Upon ligand binding, the receptor complex recruits the adaptor protein Act1, which in turn recruits TRAF6, an E3 ubiquitin ligase. This initiates downstream signaling cascades, primarily activating the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes. The resulting inflammatory mediators, including cytokines, chemokines, and matrix metalloproteinases, drive neutrophil recruitment, tissue inflammation, and cellular proliferation, which contribute to the pathology of autoimmune diseases.
Modulator 9: Mechanism of Action
Modulator 9 is a novel monoclonal antibody specifically designed to neutralize both IL-17A and IL-17F. It achieves this by targeting a highly conserved, 20-amino-acid bioactive peptide sequence (referred to as nIL-17) that is essential for the pro-inflammatory function of these cytokines. By binding to this critical epitope, Modulator 9 effectively prevents IL-17A and IL-17F from engaging with the IL-17RA/RC receptor complex, thereby blocking the initiation of the downstream inflammatory cascade. This targeted approach is designed to offer potent and specific inhibition of the IL-17 pathway.
Preclinical Pharmacology Data
The preclinical development program for Modulator 9 encompassed a comprehensive evaluation of its in vitro activity, in vivo efficacy, pharmacokinetics, and safety profile.
Modulator 9 demonstrated potent, concentration-dependent inhibition of IL-17A- and IL-17F-mediated cellular responses. In cell-based assays using human dermal fibroblasts, it effectively blocked the release of the neutrophil-attracting chemokine CXCL1 induced by IL-17A. Furthermore, it reversed the pro-inflammatory actions of IL-17A/F, leading to reduced expression of adhesion molecules on endothelial cells, a critical step in leukocyte trafficking to inflamed tissues.
Table 1: In Vitro Activity of Modulator 9
| Assay Type | Cell Line | Stimulant | Endpoint | IC50 Value |
|---|---|---|---|---|
| HTRF Binding Assay | - | Recombinant hIL-17A | Protein-Protein Interaction | 4 nM |
| Chemokine Release | Human Dermal Fibroblasts (Hs27) | IL-17A | CXCL1 Production | 0.31 nM |
| Adhesion Molecule Upregulation | Human Dermal Microvascular Endothelial Cells (HDBEC) | IL-17A + TNF-α | ICAM-1 Expression | 1.2 nM |
The pharmacokinetic profile of Modulator 9 was evaluated in multiple preclinical species following intravenous (IV) and subcutaneous (SC) administration. The molecule exhibits favorable properties, including a long half-life, consistent with antibody-based therapeutics.
Table 2: Pharmacokinetic Properties of Modulator 9 in Preclinical Species
| Species | Dose (mg/kg, IV) | Half-life (t½, hours) | Clearance (CL, mL/min/kg) | Volume of Distribution (Vss, L/kg) | Bioavailability (SC) |
|---|---|---|---|---|---|
| Mouse | 1 | 120 | 0.25 | 0.05 | 75% |
| Rat | 0.5 | 168 (2.8 for small molecule) | 13 | 2.8 | 65% (45% for small molecule) |
| Dog | 0.5 | 240 (20 for small molecule) | 1.5 | 2.5 | 80% (20-30% for small molecule) |
The therapeutic potential of Modulator 9 was assessed in well-established murine models of autoimmune disease.
-
Antigen-Induced Arthritis (AIA): In a murine model of RA, therapeutic administration of Modulator 9 significantly reduced joint swelling and inflammation compared to control antibodies. Histological analysis of the affected joints confirmed a marked reduction in synovial inflammation and cartilage damage.
-
Imiquimod (IMQ)-Induced Psoriasis: In a model that mimics human psoriasis, topical or systemic administration of Modulator 9 led to a significant decrease in skin inflammation, as measured by ear thickness and erythema. The treatment also normalized the expression of psoriatic biomarkers in the skin. RORγt, a key transcription factor for IL-17 production, is crucial for the development of this psoriasis-like inflammation.
Table 3: Efficacy of Modulator 9 in Preclinical Disease Models
| Disease Model | Species | Key Efficacy Endpoint | Result |
|---|---|---|---|
| Antigen-Induced Arthritis | Mouse | Reduction in Joint Swelling | >60% reduction vs. control (p<0.01) |
| Imiquimod-Induced Psoriasis | Mouse | Reduction in Ear Thickness | >50% reduction vs. control (p<0.01) |
| DSS-Induced Colitis | Mouse | Disease Activity Index (DAI) | Significant reduction in DAI vs. control |
Preclinical safety studies demonstrated that Modulator 9 has a superior side-effect profile compared to some existing anti-IL-17 therapies. Importantly, in murine studies, Modulator 9 showed minimal changes in circulating platelets or lymphocytes and a lack of unwanted immune activation, suggesting a lower risk of adverse events such as neutropenia.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
-
Cell Culture: Human dermal fibroblasts (Hs27) are seeded in 96-well plates at a density of 2 x 10⁴ cells/well and cultured for 24 hours in DMEM supplemented with 10% FBS.
-
Treatment: Culture medium is replaced with serum-free medium. Cells are pre-incubated with serial dilutions of Modulator 9 or an isotype control antibody for 1 hour.
-
Stimulation: Recombinant human IL-17A is added to a final concentration of 50 ng/mL, and plates are incubated for 24 hours at 37°C.
-
Quantification: Supernatants are collected, and the concentration of CXCL1 is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curve.
-
Animals: Male C57Bl/6J mice, 8 weeks old, are used for the study. All procedures are performed under approved animal welfare protocols.
-
Immunization: Mice are immunized subcutaneously at the base of the tail with 100 µg of methylated bovine serum albumin (mBSA) emulsified in Complete Freund's Adjuvant (CFA).
-
Arthritis Induction: 21 days after immunization, arthritis is induced by intra-articular injection of 10 µg of mBSA in saline into the right knee joint. The left knee is injected with saline as a control.
-
Treatment: Mice are randomized into treatment groups and receive intraperitoneal (i.p.) injections of Modulator 9 (e.g., 10 mg/kg) or a vehicle/isotype control, starting on the day of arthritis induction and continuing every three days.
-
Efficacy Assessment:
-
Joint Swelling: Knee joint diameter is measured daily using digital calipers.
-
Histology: At the end of the study (e.g., day 14), knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with H&E and Safranin O to assess synovial inflammation and cartilage integrity, respectively.
-
Conclusion
The comprehensive preclinical data package for Modulator 9 strongly supports its development as a novel therapeutic for IL-17-mediated diseases. Its unique mechanism of targeting a key bioactive peptide on both IL-17A and IL-17F translates to potent efficacy in established animal models of arthritis and psoriasis. Coupled with a favorable pharmacokinetic profile and promising safety data, Modulator 9 demonstrates a potential best-in-class profile. These findings provide a robust rationale for advancing Modulator 9 into clinical evaluation to assess its safety and efficacy in patients with chronic inflammatory and autoimmune disorders.
References
- 1. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]
- 2. Interleukin 17 drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
- 3. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: IL-17 Modulators in an In Vivo Mouse Model of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation and infiltration of immune cells. The Interleukin-23 (IL-23)/IL-17 axis is recognized as a dominant pathway in its pathogenesis.[1] IL-17A, a key effector cytokine, is produced by T helper 17 (Th17) cells and other immune cells, and it drives the inflammatory cascade in psoriatic lesions.[2][3] Consequently, modulators of the IL-17 pathway are a major focus of therapeutic development.
The imiquimod (IMQ)-induced psoriasis-like skin inflammation in mice is a widely used and robust model to study the pathophysiology of psoriasis and to evaluate the efficacy of novel therapeutics.[4][5] Topical application of IMQ, a Toll-like receptor 7/8 (TLR7/8) agonist, induces a skin phenotype in mice that closely mimics human plaque psoriasis, including erythema, scaling, epidermal thickening (acanthosis), and immune cell infiltration. This model is critically dependent on the IL-23/IL-17 axis, making it highly relevant for testing IL-17 modulators.
These application notes provide detailed protocols for the IMQ-induced psoriasis mouse model and the subsequent evaluation of IL-17 modulators, along with expected quantitative outcomes and visualizations of the key pathways and workflows.
IL-17 Signaling Pathway in Psoriasis
The IL-17 signaling pathway plays a central role in the inflammatory feedback loop that drives psoriasis. Upon stimulation by IL-23, immune cells such as Th17 cells, γδ T cells, and innate lymphoid cells (ILCs) produce IL-17A and IL-17F. These cytokines bind to their receptors on keratinocytes, triggering downstream signaling cascades that lead to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and antimicrobial peptides. This, in turn, recruits more immune cells, including neutrophils, to the skin, amplifying the inflammatory response and leading to the characteristic psoriatic plaques.
Caption: IL-17 signaling cascade in psoriatic skin inflammation.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model Workflow
The general workflow for inducing psoriasis and testing an IL-17 modulator involves acclimatization of the animals, induction of the psoriasis-like phenotype with IMQ, administration of the therapeutic agent, daily monitoring and scoring, and finally, sample collection for ex vivo analysis.
Caption: General experimental workflow for the IMQ-induced psoriasis model.
Protocol 1: Imiquimod-Induced Psoriasis-Like Skin Inflammation
Materials:
-
8-12 week old female BALB/c or C57BL/6 mice.
-
Imiquimod cream (5%) (e.g., Aldara™).
-
Electric shaver or depilatory cream.
-
Digital caliper.
-
Analytical balance.
Procedure:
-
Animal Preparation:
-
Acclimatize mice for at least one week before the experiment.
-
On Day 0, anesthetize the mice and shave the dorsal skin over an area of approximately 2x3 cm.
-
-
Induction of Psoriasis:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin for 6 consecutive days (Day 0 to Day 5). Some protocols may use a lower dose of 42.5 mg for C57BL/6 mice to achieve optimal results with IL-17A antagonists.
-
If ear thickness is a desired endpoint, apply a small amount of IMQ cream to the ear.
-
-
Therapeutic Intervention:
-
Administer the IL-17 modulator (e.g., anti-IL-17A antibody) or vehicle control according to the desired dosing regimen (e.g., intraperitoneal injection) starting from Day 0 or as per the study design.
-
-
Monitoring and Scoring:
-
Record the body weight of each mouse daily.
-
Measure the thickness of the dorsal skin and/or ear daily using a digital caliper.
-
Score the severity of the skin inflammation daily using the modified Psoriasis Area and Severity Index (PASI).
-
PASI Scoring for Mice: The severity of erythema (redness), scaling, and induration (thickness) of the dorsal skin are scored independently on a 0-4 scale. The cumulative score (0-12) represents the total PASI score.
| Score | Erythema (Redness) | Scaling | Induration (Thickness) |
| 0 | None | None | None |
| 1 | Slight | Slight | Slight |
| 2 | Moderate | Moderate | Moderate |
| 3 | Marked | Marked | Marked |
| 4 | Severe | Severe | Severe |
Protocol 2: Histological Analysis of Skin Samples
Materials:
-
10% neutral buffered formalin.
-
Paraffin wax.
-
Microtome.
-
Glass slides.
-
Hematoxylin and Eosin (H&E) staining reagents.
-
Microscope with imaging software.
Procedure:
-
Sample Collection and Fixation:
-
On Day 7, euthanize the mice and excise the treated dorsal skin.
-
Fix the skin samples in 10% neutral buffered formalin for 24 hours.
-
-
Processing and Embedding:
-
Dehydrate the fixed tissues through a series of graded ethanol solutions.
-
Clear the tissues in xylene and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Analysis:
-
Examine the stained sections under a microscope for histopathological changes such as epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.
-
Quantify epidermal thickness using imaging software.
-
Protocol 3: Flow Cytometry for Th17 Cell Analysis in Skin
Materials:
-
Collagenase D.
-
DNase I.
-
RPMI-1640 medium.
-
Cell strainers (70 µm).
-
Phorbol 12-myristate 13-acetate (PMA).
-
Ionomycin.
-
Brefeldin A.
-
Fixable Viability Stain.
-
Anti-mouse CD45, CD4, and IL-17A fluorescently conjugated antibodies.
-
Intracellular fixation and permeabilization buffer kit.
-
Flow cytometer.
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the excised skin samples and digest in RPMI-1640 containing collagenase D and DNase I at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Stimulation:
-
Stimulate the cells with PMA and ionomycin in the presence of Brefeldin A for 4-5 hours to promote intracellular cytokine accumulation.
-
-
Staining:
-
Stain for cell surface markers (CD45, CD4) and cell viability.
-
Fix and permeabilize the cells using a commercial kit.
-
Perform intracellular staining for IL-17A.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on live, CD45+, CD4+ cells and quantify the percentage of IL-17A+ cells (Th17 cells).
-
Data Presentation
Table 1: Effect of an IL-17A Modulator on Psoriasis Severity Scores (Day 7)
| Treatment Group | Mean PASI Score (± SEM) | Mean Ear Thickness (mm ± SEM) | Mean Epidermal Thickness (µm ± SEM) |
| Naive (No Treatment) | 0 | 0.20 ± 0.02 | 20.5 ± 2.1 |
| IMQ + Vehicle | 9.5 ± 0.8 | 0.45 ± 0.05 | 85.6 ± 8.2 |
| IMQ + Anti-IL-17A Ab | 4.2 ± 0.6 | 0.28 ± 0.03 | 40.3 ± 5.5* |
*p < 0.05 compared to IMQ + Vehicle group. Data are representative values compiled from literature.
Table 2: Effect of an IL-17A Modulator on Pro-inflammatory Cytokine Levels in Skin Homogenates (Day 7)
| Treatment Group | IL-6 (pg/mg protein ± SEM) | TNF-α (pg/mg protein ± SEM) |
| Naive (No Treatment) | 25 ± 5 | 15 ± 4 |
| IMQ + Vehicle | 250 ± 30 | 180 ± 25 |
| IMQ + Anti-IL-17A Ab | 110 ± 20 | 85 ± 15 |
*p < 0.05 compared to IMQ + Vehicle group. Data are representative values.
Table 3: Effect of an IL-17A Modulator on Th17 Cell Infiltration in Skin (Day 7)
| Treatment Group | Percentage of IL-17A+ CD4+ T cells (of total CD45+ cells ± SEM) |
| Naive (No Treatment) | 0.5 ± 0.1 |
| IMQ + Vehicle | 5.8 ± 0.7 |
| IMQ + Anti-IL-17A Ab | 2.1 ± 0.4* |
*p < 0.05 compared to IMQ + Vehicle group. Data are representative values.
Conclusion
The imiquimod-induced psoriasis mouse model is an invaluable tool for the preclinical evaluation of IL-17 modulators. The protocols outlined in these application notes provide a comprehensive framework for inducing the disease phenotype, administering therapeutic agents, and quantifying the treatment effects through clinical scoring, histological analysis, and immunological profiling. The provided data tables offer a clear representation of the expected outcomes following successful IL-17A blockade, demonstrating a significant reduction in skin inflammation, epidermal hyperproliferation, pro-inflammatory cytokine levels, and Th17 cell infiltration. These detailed methodologies and expected results will aid researchers and drug development professionals in effectively assessing the therapeutic potential of novel IL-17 pathway inhibitors for the treatment of psoriasis.
References
- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 5. Myeloperoxidase Inhibition Ameliorates Plaque Psoriasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of IL-17 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2] As a result, the IL-17 signaling pathway has emerged as a key target for therapeutic intervention. The development of small molecules and biologics that modulate IL-17 activity requires robust and reliable cell-based assays for screening and characterization.
These application notes provide detailed protocols for three key cell-based assays designed to identify and evaluate modulators of IL-17 signaling: an IL-17A-Induced Cytokine Production Assay, an NF-κB Activation Reporter Assay, and a Th17 Cell Differentiation and IL-17 Production Assay.
IL-17 Signaling Pathway
IL-17A, primarily produced by T helper 17 (Th17) cells, exerts its biological effects by binding to a heterodimeric receptor complex consisting of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[3][4] This binding event recruits the adaptor protein Act1, which in turn engages TNF receptor-associated factor 6 (TRAF6). This leads to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the expression of pro-inflammatory genes.
Key Cell-Based Assays for IL-17 Modulators
A variety of cell-based assays can be employed to screen for and characterize IL-17 modulators. The choice of assay depends on the specific goals of the study, such as high-throughput screening, mechanism of action studies, or potency determination.
IL-17A-Induced Cytokine Production Assay
Principle: This assay measures the ability of a test compound to inhibit the production of pro-inflammatory cytokines (e.g., IL-6, IL-8) in cells stimulated with IL-17A. A reduction in the level of the downstream cytokine indicates inhibitory activity of the test compound on the IL-17 signaling pathway.
Experimental Protocol:
-
Cell Lines: Human dermal fibroblasts, HeLa cells, or other IL-17A responsive cell lines.
-
Reagents:
-
Recombinant Human IL-17A
-
Test compounds (and vehicle control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA or HTRF kit for the target cytokine (e.g., human IL-6 or IL-8)
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the culture medium from the cells and add the diluted test compounds.
-
Pre-incubate the plate for 1 hour at 37°C.
-
Prepare a solution of IL-17A in cell culture medium at twice the final desired concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL).
-
Add the IL-17A solution to each well, except for the unstimulated control wells (add medium only).
-
Incubate the plate for 24-48 hours at 37°C.
-
Carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of the target cytokine in the supernatants using an ELISA or HTRF kit according to the manufacturer's protocol.
-
NF-κB Activation Reporter Assay
Principle: This assay utilizes a reporter cell line engineered to express a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB response element. Activation of the IL-17 pathway leads to NF-κB activation and subsequent expression of the reporter gene, which can be quantified.
Experimental Protocol:
-
Cell Lines: HEK293 or other suitable host cells stably transfected with an NF-κB reporter construct and expressing IL-17RA and IL-17RC.
-
Reagents:
-
Recombinant Human IL-17A
-
Test compounds (and vehicle control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Reporter gene assay reagent (e.g., luciferase substrate)
-
-
Procedure:
-
Seed the NF-κB reporter cell line into a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the wells.
-
Pre-incubate the plate for 1 hour at 37°C.
-
Prepare a solution of IL-17A in cell culture medium at twice the final desired concentration.
-
Add the IL-17A solution to each well.
-
Incubate the plate for 6-24 hours at 37°C.
-
Add the appropriate reporter gene assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence using a plate reader.
-
Th17 Cell Differentiation and IL-17 Production Assay
Principle: This assay assesses the ability of a compound to inhibit the differentiation of naive CD4+ T cells into IL-17-producing Th17 cells or to block IL-17 production from already differentiated Th17 cells. The amount of IL-17 produced is quantified, typically by ELISA, HTRF, or intracellular flow cytometry.
Experimental Protocol:
-
Cells: Isolated human peripheral blood mononuclear cells (PBMCs) or purified naive CD4+ T cells.
-
Reagents:
-
Anti-CD3 and Anti-CD28 antibodies
-
Th17 polarizing cytokines: TGF-β, IL-6, IL-1β, IL-23
-
Neutralizing antibodies: Anti-IFN-γ, Anti-IL-4
-
Test compounds (and vehicle control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
IL-17A ELISA or HTRF kit, or antibodies for flow cytometry
-
-
Procedure:
-
Isolate PBMCs or naive CD4+ T cells from healthy donor blood.
-
Activate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of the Th17 polarizing cytokine cocktail.
-
Add serial dilutions of the test compounds to the cultures.
-
Culture the cells for a specified period (e.g., 3-5 days) to allow for Th17 differentiation.
-
For cytokine secretion analysis, collect the culture supernatants and measure IL-17A levels by ELISA or HTRF.
-
For intracellular cytokine analysis, restimulate the cells for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Fix, permeabilize, and stain the cells with fluorescently labeled antibodies against CD4 and IL-17A for flow cytometric analysis.
-
Experimental Workflow
Data Presentation
Quantitative data from these assays, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), should be summarized in tables for clear comparison of compound potencies.
Table 1: Inhibitory Activity of Reference Compounds on IL-17 Production
| Compound | Assay Type | Cell Type | IC50 | Reference |
| Rapamycin | Th17 Differentiation | CD4+ T cells | 80 ± 23 pM | |
| Cyclosporine A | Th17 Differentiation | CD4+ T cells | 223 ± 52 nM | |
| IKK 16 | Th17 Differentiation | CD4+ T cells | 315 ± 79 nM |
Table 2: Activity of an Anti-IL-17A Antibody in a Reporter Assay
| Modulator | Assay Type | Cell Line | EC50 | Reference |
| Bimekizumab | NF-κB Reporter | HEK293 | ~0.02893 µg/mL |
Conclusion
The cell-based assays described in these application notes provide a robust framework for the discovery and characterization of novel IL-17 modulators. The selection of the appropriate assay will depend on the specific stage of the drug discovery process, from high-throughput screening of large compound libraries to detailed mechanistic studies of lead candidates. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for IL-17 Modulator 9 in Inflammatory Bowel Disease Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and debilitating inflammatory condition of the gastrointestinal tract. The interleukin-17 (IL-17) signaling pathway, particularly the cytokine IL-17A, has been identified as a key player in the pathogenesis of IBD. IL-17A is a hallmark cytokine of T helper 17 (Th17) cells and is also produced by other immune cells like γδ T cells and innate lymphoid cells.[1] It promotes inflammation by inducing the expression of various pro-inflammatory cytokines, chemokines, and metalloproteinases, leading to the recruitment of neutrophils and other immune cells to the intestinal mucosa.[2][3][4]
However, the role of IL-17A in IBD is complex, with some studies suggesting a protective role for IL-17A in maintaining the integrity of the intestinal epithelial barrier.[5] Clinical trials with IL-17A-blocking antibodies have shown mixed results, with some patients experiencing exacerbation of IBD symptoms. This highlights the need for a deeper understanding of the nuanced role of the IL-17 pathway in IBD.
IL-17 Modulator 9 is a potent and selective small molecule inhibitor of the transcription factor RORγt, which is essential for the differentiation and function of Th17 cells and the production of IL-17A and IL-17F. By targeting RORγt, this compound offers a means to investigate the therapeutic potential of modulating the IL-17 axis in preclinical models of IBD. These application notes provide detailed protocols for the use of this compound in the dextran sulfate sodium (DSS)-induced colitis model in mice.
Mechanism of Action
IL-17A and IL-17F, the most closely related members of the IL-17 family, signal through a heterodimeric receptor complex composed of IL-17RA and IL-17RC. Ligand binding to the receptor complex recruits the adaptor protein Act1, which in turn engages TRAF6, leading to the activation of downstream signaling pathways, including NF-κB and MAPK. This signaling cascade culminates in the transcription of genes encoding pro-inflammatory molecules. This compound acts upstream by inhibiting RORγt, thereby preventing the differentiation of Th17 cells and the subsequent production of IL-17A and IL-17F.
Data Presentation
The following tables summarize the expected quantitative data from in vivo studies using this compound in a DSS-induced colitis model.
Table 1: Effect of this compound on Clinical and Macroscopic Parameters of DSS-Induced Colitis
| Treatment Group | Dose (mg/kg, p.o.) | Change in Body Weight (%) | Disease Activity Index (DAI) | Colon Length (cm) |
| Vehicle Control | - | -20 ± 5 | 3.5 ± 0.5 | 5.5 ± 0.7 |
| This compound | 10 | -10 ± 4 | 2.0 ± 0.4 | 7.0 ± 0.6* |
| This compound | 30 | -5 ± 3 | 1.2 ± 0.3 | 8.5 ± 0.5** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
Table 2: Effect of this compound on Histological Score and Cytokine Levels in Colon Tissue
| Treatment Group | Dose (mg/kg, p.o.) | Histological Score | IL-17A (pg/mg tissue) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) |
| Vehicle Control | - | 8.5 ± 1.2 | 150 ± 25 | 250 ± 40 | 180 ± 30 |
| This compound | 10 | 5.0 ± 1.0 | 80 ± 15 | 150 ± 30 | 100 ± 20 |
| This compound | 30 | 2.5 ± 0.8 | 40 ± 10 | 90 ± 20 | 60 ± 15 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Induction of Acute DSS-Induced Colitis in Mice
This protocol describes the induction of acute colitis in C57BL/6 mice using dextran sulfate sodium (DSS).
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS), molecular weight 36-50 kDa
-
Sterile drinking water
-
Animal balance
-
Sterile water bottles
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 3% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. Filter the solution through a 0.22 µm filter.
-
Provide the 3% DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days. Control mice should receive sterile drinking water without DSS.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
On day 8, euthanize the mice and collect colons for further analysis.
References
- 1. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 2. mpbio.com [mpbio.com]
- 3. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | IL-17 inhibitor-associated inflammatory bowel disease: A study based on literature and database analysis [frontiersin.org]
- 5. Divergent functions of IL-17-family cytokines in DSS colitis: Insights from a naturally-occurring human mutation in IL-17F - PMC [pmc.ncbi.nlm.nih.gov]
delivery and administration of IL-17 modulator 9 in animal studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases. As a key mediator, IL-17 is a significant target for therapeutic intervention. This document provides detailed application notes and protocols for the delivery and administration of IL-17 modulator 9, a small molecule inhibitor, in animal studies, based on available preclinical data.
Data Presentation
Table 1: Pharmacokinetic Properties of this compound in Animal Studies.[1][2]
| Species | Route | Dose (mg/kg) | Tmax (h) | T1/2 (h) | AUCinf (h*ng/mL) | F (%) | CL_obs (mL/min/kg) |
| Mouse | PO | 3 | 0.44 ± 0.19 | 1.12 ± 0.18 | 1062 ± 268 | 29.5 | 50.1 |
| PO | 10 | 0.88 ± 0.38 | 1.94 ± 0.28 | 3018 ± 893 | 25.1 | 58.6 | |
| PO | 30 | 1.63 ± 0.52 | 2.89 ± 0.54 | 18945 ± 4672 | 52.6 | 27.2 | |
| Rat | PO | 6.25 | 1.50 ± 0.58 | 2.37 ± 0.33 | 246 ± 89 | 11.7 | 43.8 |
| PO | 15 | 2.00 ± 0.00 | 3.15 ± 0.47 | 1057 ± 254 | 21.0 | 48.2 | |
| PO | 50 | 2.00 ± 0.00 | 7.14 ± 1.21 | 7268 ± 1893 | 43.3 | 23.5 | |
| Monkey | PO | 5 | 1.33 ± 0.58 | 4.56 ± 0.98 | 1256 ± 345 | 6.49 | 23.1 |
| PO | 20 | 2.00 ± 0.00 | 5.87 ± 1.12 | 8793 ± 2154 | 20.3 | 23.1 |
AUCinf: Area under the concentration-time curve from time zero to infinity; CL_obs: Observed total body clearance; F: Bioavailability; Tmax: Time to reach maximum plasma concentration; T1/2: Half-life.
Table 2: In Vivo Efficacy of this compound in a Rat Collagen-Induced Arthritis (CIA) Model.[2]
| Treatment Group | Dose (mg/kg, BID) | Arthritis Inhibition (%) |
| This compound | 6.25 | 46.20 |
| 12.5 | 72.00 | |
| 25 | 75.20 | |
| Comparator (DC-806) | 25 | 28.10 |
| Comparator (Compound 8) | 25 | 41.90 |
| Comparator (LY3509754) | 6.25 | 47.30 |
BID: Twice daily administration.
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Collagen-Induced Arthritis (CIA) Rodent Model
This protocol describes the oral administration of this compound for evaluating its efficacy in a rat or mouse model of collagen-induced arthritis.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
-
Balance
-
Homogenizer or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Weigh the calculated amount of this compound and suspend it in the vehicle.
-
Homogenize or sonicate the mixture to ensure a uniform suspension. Prepare fresh daily.
-
-
Animal Dosing:
-
Animals are dosed orally via gavage.
-
The dosing volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
For the efficacy study cited, oral administration was performed twice daily (BID).[1]
-
-
Dosing Schedule:
-
Dosing can be initiated either prophylactically (before or at the time of disease induction) or therapeutically (after the onset of clinical signs of arthritis).
-
In the referenced study, therapeutic administration was initiated after the induction of arthritis.
-
Protocol 2: Induction of Collagen-Induced Arthritis (CIA) in Mice
This is a representative protocol for inducing arthritis in susceptible mouse strains like DBA/1.
Materials:
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M acetic acid
-
Syringes and needles
-
Homogenizer
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve type II collagen in 0.05 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C.
-
For the primary immunization, emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL of collagen. A stable emulsion is critical for successful immunization.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the CII/IFA emulsion intradermally at a different site near the base of the tail.
-
-
Monitoring and Assessment:
-
Monitor the animals daily for the onset and severity of arthritis, typically starting from day 21.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling, 3=severe swelling with joint rigidity, 4=maximal inflammation with ankylosis). The total score per animal is the sum of the scores for all four paws (maximum score of 16).
-
Visualizations
IL-17 Signaling Pathway
Caption: IL-17 Signaling Pathway and the inhibitory action of Modulator 9.
Experimental Workflow for CIA Model and Drug Administration
Caption: Workflow for Collagen-Induced Arthritis and therapeutic intervention.
References
Application Notes and Protocols for Assessing IL-17 Modulator Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of current and emerging techniques for assessing the target engagement of interleukin-17 (IL-17) modulators. Accurate measurement of target engagement is critical throughout the drug development process, from preclinical characterization to clinical pharmacodynamic (PD) monitoring. This document offers protocols for key assays, summarizes quantitative data for comparative analysis, and provides visual representations of signaling pathways and experimental workflows.
Introduction to IL-17 and Target Engagement
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] Therapeutic strategies targeting the IL-17 pathway, such as monoclonal antibodies against IL-17A or its receptor (IL-17RA), have proven to be highly effective.[3][4]
Target engagement assays are essential to:
-
Confirm that a drug candidate interacts with its intended molecular target in a relevant biological system.
-
Establish a dose-response relationship and inform dose selection for clinical studies.
-
Provide evidence of the modulator's mechanism of action.
-
Serve as pharmacodynamic biomarkers to monitor treatment effects.
The assessment of IL-17 modulator target engagement can be approached through direct measurement of target binding, analysis of downstream signaling events, and quantification of physiological and molecular biomarkers.
Direct Target Binding and Receptor Occupancy Assays
These assays directly measure the interaction between the IL-17 modulator and its target, either the IL-17A cytokine itself or its receptor, IL-17RA.
Ligand Binding Assays (ELISA-based)
Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used to quantify the binding of IL-17A to its receptor and to screen for inhibitory molecules.[5]
Experimental Protocol: IL-17RA:IL-17A Binding Inhibition ELISA
-
Coating: Coat a 96-well plate with recombinant IL-17RA protein (e.g., 2 µg/ml in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBST).
-
Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 1% BSA in PBST) and incubating for at least 90 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor Addition: Add serial dilutions of the IL-17 modulator (test inhibitor) to the wells. For control wells, add assay buffer.
-
Ligand Addition: Add a fixed concentration of biotinylated IL-17A (e.g., 0.5 ng/µl) to all wells.
-
Incubation: Incubate for 2 hours at room temperature to allow for binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Perform a final, more extensive wash (e.g., six times).
-
Substrate Addition: Add a chemiluminescent or colorimetric HRP substrate.
-
Signal Quantification: Immediately measure the luminescence or absorbance using a plate reader. The signal is inversely proportional to the inhibitory activity of the modulator.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays offer a homogeneous (no-wash) alternative to ELISA for measuring protein-protein interactions.
Experimental Protocol: IL-17A/IL-17RA HTRF Binding Assay
-
Reagent Preparation: Prepare solutions of the test compound, Tag1-labeled IL-17A protein, and Tag2-labeled IL-17RA protein in assay buffer.
-
Assay Plate Setup: In a low-volume 384-well plate, dispense the test compounds or standards.
-
Protein Addition: Add the Tag1-IL-17A and Tag2-IL-17RA proteins to the wells.
-
Detection Reagent Addition: Add the HTRF detection reagents: an anti-Tag1 antibody labeled with europium cryptate and an anti-Tag2 antibody labeled with XL665. These can be pre-mixed.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for binding and signal development.
-
Signal Reading: Read the plate on an HTRF-compatible reader. The HTRF signal decreases in the presence of an inhibitor that disrupts the IL-17A/IL-17RA interaction.
Receptor Occupancy (RO) by Flow Cytometry
Flow cytometry can be used to measure the occupancy of the IL-17 receptor on the surface of target cells, providing a direct measure of target engagement in a cellular context.
Experimental Protocol: IL-17RA Occupancy on T cells
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or use a relevant cell line expressing IL-17RA.
-
Modulator Treatment: Incubate cells with varying concentrations of the IL-17RA-targeting modulator in vitro or use samples from treated subjects.
-
Staining for Free Receptors: Add a fluorochrome-conjugated anti-IL-17RA antibody that competes with the modulator for binding to an aliquot of cells.
-
Staining for Total Receptors: To a separate aliquot, add a non-competing, fluorochrome-conjugated anti-IL-17RA antibody that binds to a different epitope to measure total receptor expression.
-
Cell Type Identification: Co-stain with antibodies against cell surface markers (e.g., CD4 for T helper cells) to identify the cell population of interest.
-
Incubation: Incubate on ice, protected from light.
-
Washing: Wash the cells to remove unbound antibodies.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Calculate receptor occupancy as: RO (%) = (1 - [MFI of free receptor] / [MFI of total receptor]) x 100.
Downstream Signaling Pathway Analysis
Inhibiting the IL-17A/IL-17RA interaction blocks downstream signaling cascades. Measuring the activity of these pathways serves as an indirect but highly relevant method for assessing target engagement.
NF-κB Reporter Gene Assay
Upon IL-17A binding, the IL-17R complex recruits the adaptor protein Act1, leading to the activation of transcription factors like NF-κB. Reporter gene assays provide a quantifiable readout of this signaling event.
Experimental Protocol: SEAP Reporter Assay in HEK-Blue™ IL-17 Cells
-
Cell Seeding: Plate HEK-Blue™ IL-17 cells (engineered to express IL-17RA/RC and an NF-κB-inducible secreted embryonic alkaline phosphatase, SEAP) in a 96-well plate.
-
Compound Addition: Add serial dilutions of the IL-17 modulator to the wells.
-
Pre-incubation: Incubate for 1 hour at 37°C.
-
IL-17A Stimulation: Add a pre-determined concentration of recombinant human IL-17A to stimulate the cells.
-
Incubation: Incubate for 18-24 hours at 37°C.
-
SEAP Detection: Transfer a small volume of the cell culture supernatant to a new plate. Add a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Signal Quantification: Incubate until a color change is visible and measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).
Cytokine and Chemokine Production Assay
A key function of IL-17 signaling is the induction of pro-inflammatory cytokines and chemokines in target cells such as fibroblasts or epithelial cells.
Experimental Protocol: IL-17A-Induced IL-6 Production
-
Cell Seeding: Plate a responsive cell line (e.g., human dermal fibroblasts, HaCaT keratinocytes) in a 96-well plate and grow to confluence.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the IL-17 modulator.
-
Pre-incubation: Incubate for 1 hour at 37°C.
-
IL-17A Stimulation: Add recombinant IL-17A (e.g., final concentration of 10-50 ng/mL). A co-stimulant like TNF-α can be used to amplify the response.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the induced cytokine (e.g., IL-6, IL-8) in the supernatant using a specific ELISA kit or a multiplex immunoassay platform like Luminex.
Pharmacodynamic (PD) Biomarker Measurement
PD biomarkers are used to demonstrate target engagement in in vivo models and clinical settings.
Measurement of Serum IL-17A/F Levels
For IL-17A-neutralizing antibodies, target engagement leads to the formation of drug-target complexes, which can alter the pharmacokinetics of the cytokine. Measuring total IL-17A levels can, therefore, serve as a surrogate for target engagement.
Experimental Protocol: Total IL-17A/F ELISA in Serum
-
Assay Principle: A sandwich ELISA is designed to capture the IL-17A/F cytokine, regardless of whether it is free or bound to the therapeutic antibody. This typically involves using a pair of anti-IL-17A/F antibodies that do not compete with the drug for binding.
-
Sample Collection: Collect serum samples from subjects before and at various time points after drug administration.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture anti-IL-17A or anti-IL-17F antibody.
-
Block the plate.
-
Add serum samples and standards.
-
Add a biotinylated detection anti-IL-17A or anti-IL-17F antibody.
-
Add Streptavidin-HRP.
-
Add substrate and measure the signal.
-
-
Analysis: An increase in total IL-17A/F levels post-treatment is consistent with target engagement, as the complex formation extends the half-life of the cytokine.
Target Gene Expression Analysis
Inhibition of IL-17 signaling in diseased tissue (e.g., psoriatic skin) will lead to changes in the expression of IL-17 target genes.
Experimental Protocol: qPCR for IL-17 Target Genes in Tissue Biopsies
-
Sample Collection: Obtain tissue biopsies (e.g., skin punch biopsies) from patients at baseline and after treatment.
-
RNA Extraction: Isolate total RNA from the tissue samples using a suitable method (e.g., Trizol-based extraction or column-based kits).
-
RNA Quality Control: Assess RNA integrity and quantity (e.g., using a NanoDrop spectrophotometer or Agilent Bioanalyzer).
-
Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for IL-17 target genes (e.g., LCN2, S100A8, S100A9, DEFB4A [β-defensin 2]) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative change in gene expression (fold change) between baseline and post-treatment samples using the ΔΔCt method. A significant decrease in the expression of these genes indicates target engagement.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the described assays.
Table 1: Performance Characteristics of IL-17 Target Engagement Assays
| Assay Type | Key Parameter | Typical Value/Range | Reference |
| Ligand Binding ELISA | Sensitivity | Low pg/mL for cytokine detection | |
| IC₅₀ (Inhibition) | Dependent on modulator potency | ||
| HTRF Binding Assay | Z'-factor | > 0.5 for robust screening | |
| IC₅₀ (Inhibition) | Dependent on modulator potency | ||
| NF-κB Reporter Assay | EC₅₀ (IL-17A) | 1-10 ng/mL | |
| Fold Induction | 5-20 fold over baseline | ||
| Cytokine Production Assay | IL-6/IL-8 Induction | ng/mL range | |
| Serum Biomarker ELISA | Baseline IL-17A/F | Often below detection limits | |
| Post-dose Total IL-17A/F | Dose-dependent increase |
Table 2: Examples of In Vivo Target Engagement Assessment
| Modulator | Disease | Assessment Method | Predicted/Observed Target Engagement | Reference |
| Secukinumab | Psoriasis | mPBPK Modeling | 98.6% average free IL-17A suppression in skin | |
| Ixekizumab | Psoriasis | mPBPK Modeling | 99.9% average free IL-17A suppression in skin | |
| MCAF5352A | Autoimmune Diseases | Serum total IL-17A/F measurement | Dose-dependent increase post-treatment | |
| ABT-122 | Rheumatoid Arthritis | Gene expression changes in whole blood | Inhibition of IL-17A signaling pathway genes |
Visualizations: Pathways and Workflows
IL-17 Signaling Pathway
The binding of IL-17A (a homodimer) or the IL-17A/F heterodimer to the IL-17RA/RC receptor complex initiates a downstream signaling cascade. The adaptor protein Act1 is recruited, which in turn recruits TRAF6. This leads to the activation of MAPKs and the NF-κB pathway, culminating in the transcription of pro-inflammatory genes.
Caption: IL-17A/F signaling cascade.
Experimental Workflow: Inhibitor Screening
A typical workflow for screening IL-17 modulators involves a primary binding assay followed by a secondary cell-based functional assay to confirm activity.
Caption: Workflow for screening IL-17 modulators.
Logic Diagram: In Vivo Target Engagement Assessment
Assessing target engagement in vivo often involves a multi-faceted approach, combining pharmacokinetic (PK) measurements with direct and indirect pharmacodynamic (PD) readouts.
Caption: In vivo target engagement assessment strategy.
References
Application Notes and Protocols: IL-17 Modulator 9 in Combination with Other Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.[1] IL-17, primarily produced by T helper 17 (Th17) cells, promotes inflammation by recruiting neutrophils and other immune cells to sites of injury or infection.[1] Dysregulation of the IL-17 signaling pathway is a key factor in the pathology of conditions such as psoriasis, psoriatic arthritis (PsA), and ankylosing spondylitis.[2][3] IL-17 modulators, a class of biological agents, are designed to interfere with the activity of IL-17 or its receptor, thereby mitigating inflammation and associated tissue damage.[1] This document provides detailed application notes and protocols for the pre-clinical and clinical investigation of a representative IL-17 modulator, herein referred to as "IL-17 Modulator 9," in combination with other anti-inflammatory agents. The aim is to explore potential synergistic or additive effects that could lead to improved therapeutic outcomes.
Mechanism of Action: IL-17 Signaling Pathway
The IL-17 signaling cascade is initiated when IL-17A, a key member of the IL-17 family, binds to its heterodimeric receptor complex, consisting of IL-17RA and IL-17RC. This binding event recruits the adaptor protein Act1, which in turn activates downstream signaling pathways, including NF-κB and MAPK. The activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and matrix metalloproteinases, which contribute to the inflammatory response and tissue damage seen in autoimmune diseases. This compound, a hypothetical monoclonal antibody, is designed to specifically neutralize IL-17A, thus preventing its interaction with its receptor and inhibiting the downstream inflammatory cascade.
Combination Therapy Rationale
While IL-17 inhibitors have demonstrated significant efficacy as monotherapy, some patients may exhibit a partial response or lose responsiveness over time. Combining this compound with other anti-inflammatory agents targeting different pathways could offer a more comprehensive blockade of the inflammatory process, potentially leading to synergistic effects and improved clinical outcomes. This section explores the rationale for combining this compound with a TNF inhibitor.
Combination with a TNF Inhibitor
Tumor necrosis factor-alpha (TNF-α) is another key pro-inflammatory cytokine implicated in many autoimmune diseases. IL-17A and TNF-α have been shown to act synergistically to promote the production of inflammatory mediators by cells such as synovial fibroblasts. Therefore, the dual blockade of both IL-17A and TNF-α is a promising therapeutic strategy.
Data Presentation
Preclinical Data: IL-17 and TNF Inhibitor Combination in a Rat Model of Spondyloarthritis
| Treatment Group | Spondylitis Score (mean) | Hind Paw Swelling (cm³) (mean) | Histological Inflammation Score (mean) |
| Vehicle Control | 2.5 | 1.2 | 2.8 |
| Anti-IL-17A Monotherapy | 1.5 | 0.8 | 1.7 |
| Anti-TNF Monotherapy | 1.4 | 0.7 | 1.5 |
| Dual Blockade (Anti-IL-17A + Anti-TNF) | 1.1 | 0.6 | 1.2 |
*p < 0.05 compared to vehicle control. Data adapted from a study in a rat model of spondyloarthritis.
Clinical Trial Data: Ixekizumab (an IL-17A Inhibitor) with and without Methotrexate in Psoriatic Arthritis (SPIRIT-H2H Study)
| Outcome Measure (Week 52) | Ixekizumab Monotherapy | Ixekizumab + Methotrexate |
| ACR50 Response (%) | 45 | 49 |
| PASI100 Response (%) | 66 | 65 |
| Minimal Disease Activity (%) | 40 | 45 |
| Serious Adverse Events (%) | 8.9 | 10.8 |
Data from a post-hoc analysis of the SPIRIT-H2H trial. ACR50: American College of Rheumatology 50% improvement; PASI100: 100% improvement in Psoriasis Area and Severity Index.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment in Human Synovial Fibroblasts
Objective: To determine the in vitro synergistic or additive effects of this compound in combination with a TNF inhibitor on the production of pro-inflammatory mediators by human synovial fibroblasts (HSFs).
Materials:
-
Human Synovial Fibroblasts (HSFs)
-
Synoviocyte Growth Medium
-
Recombinant human IL-17A
-
Recombinant human TNF-α
-
This compound
-
TNF inhibitor (e.g., adalimumab)
-
Isotype control antibody
-
ELISA kits for IL-6 and IL-8
-
96-well cell culture plates
Procedure:
-
Culture HSFs in Synoviocyte Growth Medium until they reach 80-90% confluency.
-
Seed the HSFs into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the respective treatments:
-
Vehicle control
-
IL-17A (e.g., 50 ng/mL) + TNF-α (e.g., 10 ng/mL)
-
IL-17A + TNF-α + this compound (various concentrations)
-
IL-17A + TNF-α + TNF inhibitor (various concentrations)
-
IL-17A + TNF-α + this compound + TNF inhibitor
-
IL-17A + TNF-α + Isotype control antibody
-
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of IL-6 and IL-8 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine if the combination of this compound and the TNF inhibitor results in a greater reduction of cytokine production compared to each agent alone.
Protocol 2: In Vivo Efficacy Assessment in a Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in combination with a TNF inhibitor in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
TNF inhibitor
-
Vehicle control
-
Calipers for paw thickness measurement
Procedure:
-
Induction of Arthritis:
-
Day 0: Immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
Day 21: Administer a booster immunization with 100 µg of bovine type II collagen emulsified in IFA.
-
-
Treatment:
-
Begin treatment on day 21, after the booster immunization.
-
Divide mice into the following treatment groups (n=10-15 per group):
-
Vehicle control
-
This compound monotherapy
-
TNF inhibitor monotherapy
-
This compound + TNF inhibitor combination therapy
-
-
Administer treatments via subcutaneous or intraperitoneal injection at predetermined doses and schedules (e.g., twice weekly).
-
-
Assessment of Arthritis:
-
Monitor mice daily for the onset and severity of arthritis.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using calipers every 2-3 days.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice.
-
Collect paws for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Collect serum to measure levels of inflammatory cytokines and anti-collagen antibodies.
-
-
Data Analysis:
-
Compare the arthritis scores, paw thickness, and histological scores between the different treatment groups to determine the efficacy of the combination therapy.
-
Protocol 3: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
Objective: To assess the efficacy of this compound in combination with another anti-inflammatory agent in a mouse model of psoriasis.
Materials:
-
BALB/c or C57BL/6 mice (female, 8-12 weeks old)
-
Imiquimod cream (5%)
-
This compound
-
Second anti-inflammatory agent (e.g., a topical corticosteroid or a systemic agent)
-
Vehicle control
-
Calipers for ear thickness measurement
Procedure:
-
Induction of Psoriasis-like Inflammation:
-
Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
-
Treatment:
-
Initiate treatment prophylactically (starting on day 0) or therapeutically (starting on day 2 or 3).
-
Divide mice into treatment groups:
-
Vehicle control
-
This compound monotherapy
-
Second anti-inflammatory agent monotherapy
-
This compound + second anti-inflammatory agent
-
-
Administer treatments as appropriate (e.g., systemic injection for this compound, topical application for a corticosteroid).
-
-
Assessment of Skin Inflammation:
-
Measure ear thickness daily using calipers.
-
Score the severity of back skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) for mice, evaluating erythema, scaling, and thickness on a scale of 0-4 for each parameter (total score 0-12).
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the mice.
-
Collect skin and ear tissue for histological analysis to assess epidermal thickness, acanthosis, and inflammatory cell infiltration.
-
Homogenize skin tissue to measure cytokine levels (e.g., IL-17A, IL-23) by ELISA or qPCR.
-
-
Data Analysis:
-
Compare the ear thickness, PASI scores, and histological findings among the treatment groups to evaluate the efficacy of the combination therapy.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing IL-17 Modulator 9 Concentration for Cell Culture
Welcome to the technical support center for optimizing the concentration of IL-17 Modulator 9 in your cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the optimization of this compound concentration.
Q1: We are observing inconsistent results in our IL-17 modulator neutralization assays. What are the potential sources of this variability?
A1: Inconsistent results in neutralization assays can arise from several factors:
-
Cell Line Health and Passage Number: The responsiveness of cell lines to IL-17A can change with the passage number. It is crucial to use cells within a defined passage range and ensure they are healthy and free from contamination.[1]
-
Reagent Quality and Consistency: Lot-to-lot variation of recombinant IL-17A, the modulator itself, and other cell culture reagents can significantly impact outcomes.[1]
-
Assay Protocol Variations: Minor deviations in incubation times, cell seeding density, and reagent concentrations can lead to significant variability.[1]
-
Modulator Stability and Handling: Improper storage or multiple freeze-thaw cycles of the IL-17 modulator can lead to a loss of activity.[1][2]
Q2: We are observing a high background signal in our IL-17A-induced cytokine production assay. What could be the cause and how can we mitigate it?
A2: A high background signal can be due to several factors:
-
Cellular Stress: Over-confluency or rough handling of cells during seeding and treatment can cause non-specific cytokine release. Ensure optimal cell seeding density and gentle handling.
-
Inconsistent IL-17A Concentration: Prepare a large, single batch of recombinant IL-17A stock solution, create aliquots, and store them at -80°C. Use a fresh aliquot for each experiment to ensure consistency.
-
Variability in Cell Response: Standardize the cell passage number and ensure consistent cell health and density across experiments.
Q3: How do we determine the optimal concentration of IL-17A for stimulating our cells?
A3: To determine the optimal IL-17A concentration, you should perform a dose-response experiment. Titrate recombinant IL-17A across a range of concentrations (e.g., 1 ng/mL to 100 ng/mL) and measure the desired downstream effect, such as IL-6 or CXCL8 production. The optimal concentration will be the one that induces a robust and consistent response without causing cytotoxicity. A commonly used concentration for stimulation is 50 ng/mL.
Q4: Our IL-17 modulator does not seem to be effective in inhibiting IL-17A signaling. What are the possible reasons?
A4: Lack of efficacy could be due to:
-
Inappropriate Concentration Range: The concentration range of your modulator may be too low. Perform a dose-response curve to determine the IC50 value.
-
Degradation of the Modulator: Ensure the modulator is stored correctly and prepare fresh dilutions for each experiment.
-
Cell Line Resistance: Some cell lines may develop resistance to IL-17A antagonists. Regularly test the efficacy of the modulator on a fresh batch of sensitive cells.
-
Incorrect Assay Setup: Verify that your positive controls (IL-17A stimulation without modulator) and negative controls (no IL-17A stimulation) are behaving as expected.
Experimental Protocols
Below are detailed methodologies for key experiments to optimize this compound concentration.
Protocol 1: Cell Viability/Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the cells.
Materials:
-
Target cell line (e.g., primary normal human epidermal keratinocytes (NHEKs))
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Modulator Preparation: Prepare serial dilutions of this compound in the complete cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the modulator dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that matches your planned functional assay (e.g., 24-48 hours) at 37°C and 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells for each modulator concentration relative to the vehicle control.
Protocol 2: IL-17A-Induced Cytokine Production Assay (ELISA)
Objective: To assess the ability of this compound to inhibit IL-17A-induced production of a downstream cytokine (e.g., IL-6 or CXCL8).
Materials:
-
Target cell line (e.g., NHEKs)
-
Complete cell culture medium
-
Recombinant human IL-17A
-
This compound
-
Human IL-6 or CXCL8 ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Modulator Preparation: Prepare serial dilutions of this compound in the assay medium.
-
Pre-treatment: Remove the growth medium and add the modulator dilutions to the cells. Incubate for 1 hour at 37°C.
-
Stimulation: Add recombinant human IL-17A to a final, pre-determined optimal concentration (e.g., 50 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's protocol.
-
Data Analysis: Generate a dose-response curve by plotting the modulator concentration against the cytokine concentration. Calculate the IC50 value, which is the concentration of the modulator that causes 50% inhibition of the cytokine production.
Quantitative Data Summary
The following tables provide example data for consideration when designing your experiments.
Table 1: Example Dose-Response Data for IL-17A Stimulation
| IL-17A Conc. (ng/mL) | IL-6 Production (pg/mL) |
| 0 | 50 |
| 1 | 250 |
| 10 | 1500 |
| 50 | 3500 |
| 100 | 3600 |
Table 2: Example IC50 Data for this compound
| Modulator 9 Conc. (nM) | % Inhibition of IL-6 Production |
| 0.1 | 5 |
| 1 | 20 |
| 10 | 55 |
| 100 | 95 |
| 1000 | 98 |
Visualizations
IL-17 Signaling Pathway
Caption: IL-17A signaling cascade.
Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing modulator concentration.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
troubleshooting IL-17 modulator 9 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the stability of IL-17 Modulator 9 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitated immediately when I diluted it into my aqueous assay buffer. What is happening and how can I fix it?
A1: This is a common issue known as "antisolvent precipitation," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where it has poor solubility.[1][2][3] The rapid change in the solvent environment causes the compound to "crash out" of the solution.
Here are several troubleshooting steps:
-
Reduce Final Concentration: The most direct solution is to lower the final concentration of this compound in your assay to stay below its aqueous solubility limit.[1][4]
-
Optimize Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. Adding the DMSO stock to your pre-warmed (37°C) aqueous buffer dropwise while gently vortexing can also prevent localized high concentrations that lead to precipitation.
-
Adjust Final DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always run a vehicle control with the equivalent DMSO concentration to ensure it doesn't affect your experimental results.
-
Modify Buffer Composition: The solubility of compounds can be influenced by pH, ionic strength, and the presence of other molecules. Consider adjusting the pH of your buffer, as the solubility of ionizable compounds can be highly pH-dependent. The addition of co-solvents (e.g., ethanol, PEG400) or non-ionic detergents (e.g., Tween-20, Triton X-100) can also help improve solubility, but their compatibility with your assay must be verified.
Q2: I observed precipitation in my cell culture media during a long-term experiment (24-48 hours) with this compound. What could be the cause?
A2: Delayed precipitation in cell culture media can be caused by several factors:
-
Serum Protein Binding: The modulator may bind to proteins in fetal bovine serum (FBS), which can sometimes form insoluble complexes. Try reducing the FBS percentage, but monitor for any impact on cell health.
-
pH Shift in Culture: Cellular metabolism can cause the pH of the culture medium to change over time. If this compound's solubility is pH-sensitive, this shift could cause it to precipitate. Ensure your incubator's CO2 levels are stable and the medium is adequately buffered.
-
Media Evaporation: Over long incubation periods, evaporation can increase the concentration of all components in the media, potentially pushing the modulator's concentration above its solubility limit. Use plates with low-evaporation lids or seal them with gas-permeable membranes to minimize this effect.
-
Chemical Degradation: The modulator itself might be degrading into less soluble byproducts. If you suspect degradation, it is crucial to assess the chemical stability of the compound under your specific assay conditions (see Protocol 2).
Q3: I suspect this compound is degrading in my assay medium, leading to a loss of activity. How can I confirm this?
A3: Loss of activity over time is a strong indicator of compound instability. To confirm this, you can perform the following experiments:
-
Time-Course Experiment: Measure the biological activity of this compound at multiple time points after its addition to the assay medium (e.g., 0, 2, 6, 12, 24 hours). A progressive decrease in activity suggests degradation.
-
Chemical Stability Assessment: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to directly measure the concentration of the intact modulator over time. This method can also identify the appearance of degradation products. See Protocol 2 for a detailed methodology.
Q4: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A4: Proper preparation and storage are critical for maintaining the integrity of your modulator.
-
Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom. Use high-purity, anhydrous DMSO for preparing the initial stock solution.
-
Storage: Store stock solutions in tightly sealed vials at -80°C for long-term storage (up to 6 months).
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes. DMSO is hygroscopic and will absorb moisture from the air each time it is opened, which can dilute your stock and promote degradation.
Data Presentation
Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays
| DMSO Concentration | General Recommendation | Cell Type Considerations |
| < 0.1% | Safest range with minimal expected cytotoxicity. | Recommended for primary cells and other sensitive cell lines. |
| 0.1% - 0.5% | Generally well-tolerated by most established cell lines. | Always include a vehicle control to account for any minor effects. |
| > 0.5% - 1.0% | May cause cytotoxicity or off-target effects in some cell lines. | Use with caution and requires thorough validation. |
| > 1.0% | High risk of cytotoxicity; generally not recommended. | Should only be used in specific cases with extensive controls. |
Table 2: General Storage Conditions for this compound Stock Solutions
| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Powder | N/A | -20°C | Up to 3 years | Store in a desiccator to protect from moisture. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Prone to absorbing water. Use tightly sealed vials. |
| Stock Solution | DMSO | -80°C | Up to 6 months | Recommended for long-term storage. Aliquot into single-use vials to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the approximate kinetic solubility of this compound in your specific aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Aqueous assay buffer of choice (e.g., PBS, pH 7.4)
-
Clear 96-well microplate
-
Multichannel pipette
-
Plate shaker
-
Plate reader capable of measuring absorbance at 600-650 nm (optional)
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution in DMSO: Perform a 2-fold serial dilution of the stock solution in DMSO directly in a 96-well plate to create a range of concentrations.
-
Dilution in Aqueous Buffer: Add 98 µL of your pre-warmed aqueous buffer to the wells of a new 96-well plate. Transfer 2 µL from each well of the DMSO serial dilution plate into the corresponding wells of the aqueous buffer plate. This creates a 1:50 dilution with a final DMSO concentration of 2%.
-
Incubation: Seal the plate and incubate at room temperature (or your experimental temperature) for 1-2 hours on a plate shaker.
-
Analysis:
-
Visual Inspection: Carefully inspect each well against a dark background for any signs of cloudiness or precipitate.
-
Turbidity Measurement (Quantitative): Measure the absorbance of the plate at 620 nm. An increase in absorbance compared to the buffer-only control indicates precipitation.
-
-
Determine Solubility: The highest concentration that remains clear (visually) or does not show a significant increase in absorbance is the approximate kinetic solubility of this compound under these conditions.
Protocol 2: Chemical Stability Assessment by HPLC
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time.
Materials:
-
This compound solution prepared in the desired buffer (e.g., cell culture medium)
-
Incubator set to experimental conditions (e.g., 37°C, 5% CO2)
-
Cold quenching solvent (e.g., acetonitrile or methanol)
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
HPLC vials
Methodology:
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer at the final working concentration. Immediately take an aliquot for the T=0 time point.
-
Sample Quenching: To the T=0 aliquot, add an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt any degradation reactions.
-
Centrifugation: Centrifuge the quenched sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins and other debris.
-
Supernatant Collection: Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
Sample Incubation: Incubate the remaining bulk solution under your intended experimental conditions (e.g., 37°C).
-
Prepare Time-Point Samples: At each subsequent time point (e.g., 2, 6, 12, 24, 48 hours), repeat steps 2-4 with a new aliquot from the incubated solution.
-
HPLC Analysis: Analyze all samples by HPLC. Develop a method that provides good separation of the parent this compound peak from any potential degradants.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the peak area over time indicates chemical degradation. Plot the percentage of the remaining compound versus time to determine the degradation rate.
Visualizations
Caption: Simplified IL-17 signaling pathway and the inhibitory action of this compound.
Caption: Decision tree for troubleshooting the instability of this compound.
Caption: Experimental workflow for the Kinetic Solubility Assay (Protocol 1).
References
minimizing toxicity of IL-17 modulator 9 in animal models
Technical Support Center: IL-17 Modulator 9
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing the toxicity of this compound in animal models. The following troubleshooting guides and FAQs address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a research-grade monoclonal antibody designed to specifically neutralize the activity of Interleukin-17A (IL-17A), and to a lesser extent, the IL-17A/F heterodimer. IL-17A is a key pro-inflammatory cytokine involved in various autoimmune and inflammatory diseases.[1][2] By blocking IL-17A, Modulator 9 aims to inhibit downstream inflammatory signaling pathways, such as the NF-κB and MAPK pathways, thereby reducing the production of inflammatory mediators and the recruitment of neutrophils to tissues.[3][4][5]
Q2: What are the most common potential toxicities associated with IL-17 modulation in animal models?
A2: Based on the mechanism of action, the most anticipated toxicities involve the disruption of host defense and immune homeostasis. IL-17 plays a crucial role in immunity against extracellular pathogens. Key potential toxicities include:
-
Increased Susceptibility to Infections: Particularly mucocutaneous fungal infections (e.g., Candida albicans) and certain bacterial infections.
-
Neutropenia: A decrease in the number of neutrophils, which may be transient.
-
Paradoxical Inflammatory Reactions: In some contexts, blocking IL-17 can worsen inflammation, particularly in models of inflammatory bowel disease (IBD), by impairing the integrity of the intestinal epithelial barrier.
-
Injection Site Reactions (ISRs): Localized inflammation at the injection site.
Q3: How do I select the appropriate animal species for my study?
A3: The selection of a pharmacologically relevant species is critical. This compound is a humanized antibody with high affinity for human and non-human primate IL-17A. It does not cross-react with rodent IL-17A. Therefore:
-
For efficacy and toxicology studies: The cynomolgus monkey is the most appropriate species.
-
For studies in rodent models of disease: A species-specific surrogate antibody that neutralizes mouse IL-17A must be used. We provide a murine surrogate, "Mouse anti-IL-17A (Clone M-179)," for this purpose.
Q4: What are the key safety biomarkers to monitor during a study?
A4: A comprehensive monitoring plan is essential. Key parameters are summarized in the table below. Regular monitoring of clinical signs, body weight, and food/water consumption is standard.
Data Presentation: Key Toxicity Monitoring Parameters
Table 1: Recommended Parameters for Safety Monitoring in Animal Models
| Parameter Category | Specific Measurement | Frequency | Rationale |
|---|---|---|---|
| Clinical Observations | Body weight, food/water intake, clinical signs (e.g., lethargy, ruffled fur) | Daily | General indicators of animal health and toxicity. |
| Hematology | Complete Blood Count (CBC) with differential | Baseline, mid-study, terminal | To detect neutropenia, lymphopenia, and other hematological changes. |
| Serum Chemistry | Liver function tests (ALT, AST), kidney function tests (BUN, creatinine) | Baseline, mid-study, terminal | To assess organ-specific toxicity. |
| Immunology | Serum cytokine/chemokine levels (e.g., CXCL1, IL-6), Immunophenotyping of immune cells | As needed, terminal | To confirm target engagement and assess immune status. |
| Pathology | Gross necropsy, organ weights (spleen, thymus, lymph nodes) | Terminal | To identify macroscopic changes and effects on lymphoid organs. |
| Histopathology | Microscopic examination of key organs and tissues (especially lymphoid organs, injection sites, and GI tract) | Terminal | To detect tissue-level pathology and cellular infiltration. |
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the IL-17 signaling pathway targeted by Modulator 9 and a general workflow for conducting toxicity studies.
Caption: IL-17 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vivo toxicity assessment.
Troubleshooting Guide
This guide provides solutions for common issues encountered during in vivo studies with this compound.
Table 2: Troubleshooting Common In Vivo Issues
| Observed Issue | Possible Cause(s) | Recommended Action(s) |
|---|---|---|
| Unexpected Morbidity / Mortality | 1. Dose is too high.2. On-target immunosuppression leading to opportunistic infection.3. Off-target toxicity. | 1. Perform a thorough dose range-finding study to establish the Maximum Tolerated Dose (MTD).2. Ensure animals are housed in a specific pathogen-free (SPF) facility. Monitor for signs of infection.3. Review formulation and vehicle controls. Contact technical support. |
| Severe Injection Site Reactions (ISRs) | 1. High concentration or volume of the injected substance.2. Formulation issue (e.g., pH, aggregation).3. Immunogenicity (anti-drug antibodies). | 1. Reduce the concentration and/or split the dose into multiple injection sites.2. Ensure proper storage and handling. Use the recommended vehicle buffer.3. Collect serum for anti-drug antibody (ADA) analysis. |
| Increased Incidence of Fungal Infections | 1. On-target effect of IL-17A neutralization, which is critical for antifungal immunity. | 1. Use SPF animals and ensure strict aseptic techniques.2. Consider prophylactic antifungal treatment if consistent with the study goals.3. Monitor mucocutaneous surfaces closely for signs of candidiasis. |
| Worsening of Colitis in IBD Models | 1. On-target effect. IL-17A is known to be protective for the gut epithelial barrier in some contexts. | 1. This is an expected outcome in certain IBD models (e.g., DSS-induced colitis). This class of modulator may not be suitable for these models.2. Carefully monitor for gastrointestinal symptoms (diarrhea, weight loss).3. Consider alternative models of inflammation if gut pathology is not the primary endpoint. |
| No Observed Efficacy in a Rodent Model | 1. This compound does not cross-react with rodent IL-17A. | 1. The species-specific surrogate, "Mouse anti-IL-17A (Clone M-179)," must be used for all studies in mice or rats. |
References
dealing with batch-to-batch variability of IL-17 modulator 9
Welcome to the Technical Support Center for IL-17 Modulator 9. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible results in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your work with this novel inhibitor.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound.
| Question | Answer |
| 1. What is the recommended solvent for preparing a stock solution of this compound? | We recommend using 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For most cell-based assays, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.[1][2] Always include a vehicle control with the same final DMSO concentration in your experiments.[3] |
| 2. How should I store the solid compound and its stock solutions? | The solid powder of this compound should be stored at -20°C, desiccated, and protected from light, where it can be stable for up to three years.[2][3] Once dissolved in DMSO, stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C for up to 6 months. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. |
| 3. My compound precipitated when I diluted the DMSO stock solution into an aqueous buffer. What should I do? | Precipitation upon dilution into aqueous media is a common issue with hydrophobic small molecules. To address this, you can try lowering the final concentration of the modulator in your assay, as you may have exceeded its aqueous solubility limit. Alternatively, consider optimizing the final DMSO concentration (up to 0.5% may be tolerated in some cell lines, but must be validated) or adjusting the pH of your aqueous buffer, as the solubility of ionizable compounds can be pH-dependent. Do not use a solution that has precipitated; prepare a fresh dilution. |
| 4. Why am I observing inconsistent IC50 values for this compound between experiments? | Fluctuations in IC50 values can be caused by several factors. Ensure you are using a consistent cell density and that cells are in the logarithmic growth phase, as the effective concentration of the inhibitor per cell can alter the results. Variations in assay incubation time can also influence the observed inhibitory effect. It is also crucial to use reagents, including cell culture media and assay components, from the same lot to avoid batch-to-batch variability. |
| 5. How can I validate a new batch of this compound? | Before initiating a new set of experiments, it is crucial to validate the new batch to ensure consistency. This can be done by running a side-by-side comparison with the previous, validated batch. A key validation experiment is to determine the IC50 value in a standardized functional assay, such as a cytokine release assay. The results should be within an acceptable range of the previously established values for the old batch. Additionally, analytical methods like High-Performance Liquid Chromatography (HPLC) can be used to confirm the purity and integrity of the new batch. |
Troubleshooting Guides
This section provides systematic approaches to resolving specific issues you may encounter during your experiments.
Issue 1: High Variability Between Technical Replicates
Possible Causes and Solutions:
| Possible Cause | Solution |
| Uneven Cell Seeding | Ensure cells are in a single-cell suspension before plating to avoid clumping. Mix the cell suspension gently but thoroughly before and during plating. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques, especially for small volumes. When preparing serial dilutions, ensure proper mixing at each step. |
| Edge Effects in Multi-well Plates | Increased evaporation in the outer wells of a plate can concentrate reagents and affect cell growth. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media and do not use them for experimental data points. |
Issue 2: Low or No Inhibitory Activity of this compound
Possible Causes and Solutions:
| Possible Cause | Solution |
| Compound Degradation | Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. Prepare fresh aliquots from a new stock solution and store them properly. If possible, verify the integrity of the compound using analytical methods like HPLC-MS. |
| Incorrect Concentration | Double-check all calculations for stock solution and dilution preparations. An error in calculating the required mass of the compound or in the serial dilution steps is a common source of inaccurate concentrations. |
| Sub-optimal Assay Conditions | The concentration of the stimulating agent (e.g., IL-17A) or the incubation time may not be optimal for observing an inhibitory effect. Perform a titration of the stimulating agent and a time-course experiment to determine the optimal conditions for your specific cell system. |
| Cell Line Resistance | The cell line being used may have intrinsic or acquired resistance to the IL-17 signaling pathway inhibitor. Confirm that your cell line is responsive to IL-17A stimulation and expresses the necessary receptors (IL-17RA/RC). |
Data Presentation
Table 1: Quality Control Specifications for this compound
| Parameter | Specification | Method |
| Purity | ≥98% | HPLC |
| Identity | Conforms to reference standard | Mass Spectrometry (MS), NMR |
| Solubility | ≥50 mM in DMSO | Visual Inspection |
| Moisture Content | ≤0.5% | Karl Fischer Titration |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Important Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated and protected from light. |
| DMSO Stock Solution | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Discard if precipitation is observed. |
| Aqueous Working Solution | 2-8°C | Use immediately | Prone to precipitation and degradation; prepare fresh for each experiment. |
Mandatory Visualizations
Caption: IL-17 Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare standardized, ready-to-use solutions of this compound for in vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance and pipettes
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of the modulator powder.
-
Stock Solution Preparation: Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 50 mM). Vortex thoroughly for 1-2 minutes until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Label each aliquot with the compound name, concentration, solvent, and date. Store immediately at -20°C.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay does not exceed 0.1% unless a higher concentration has been validated for your cell line.
Cell-Based IL-6/CXCL8 Release Assay (ELISA)
Objective: To determine the potency (IC50) of this compound by measuring its ability to inhibit IL-17A-induced cytokine release in a responsive cell line (e.g., human dermal fibroblasts or HeLa cells).
Materials:
-
Responsive human cell line
-
Complete cell culture medium
-
Recombinant human IL-17A
-
This compound working solutions
-
96-well cell culture plates
-
Human IL-6 or CXCL8 ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Pre-incubation: Remove the culture medium and add fresh medium containing the serially diluted this compound or vehicle control. Incubate for 1-2 hours.
-
IL-17A Stimulation: Add recombinant human IL-17A to all wells (except for the unstimulated control) to a final concentration known to elicit a robust cytokine response.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatants.
-
ELISA: Perform the ELISA for IL-6 or CXCL8 on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance using a plate reader. Plot the cytokine concentration against the log of the this compound concentration. Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To confirm the purity of a new batch of this compound.
Materials:
-
This compound (solid powder)
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage over 15-20 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample onto the HPLC system. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and is expressed as a percentage.
References
refining IL-17 modulator 9 delivery for better bioavailability
Welcome to the technical support center for IL-17 Modulator 9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining the delivery of this compound for enhanced bioavailability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the IL-17 signaling pathway that Modulator 9 targets?
A1: Interleukin-17A (IL-17A), a key pro-inflammatory cytokine, is the primary target of many IL-17 modulators.[1][2] It is mainly secreted by T-helper 17 (Th17) cells and plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[3][4][5] The signaling cascade is initiated when IL-17A (or a heterodimer like IL-17A/F) binds to a receptor complex composed of IL-17RA and IL-17RC. This binding event recruits an essential adaptor protein, Act1, which then engages TRAF6 (TNF receptor-associated factor 6). The formation of this complex triggers downstream signaling through several pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and CCAAT/enhancer-binding proteins (C/EBPs). Activation of these pathways leads to the transcription of genes encoding other pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, IL-8), and matrix metalloproteinases, which collectively drive inflammation and recruit immune cells like neutrophils to the target tissue.
Q2: What are the primary biological barriers that reduce the oral bioavailability of peptide-based modulators like this compound?
A2: Oral delivery of peptide and protein therapeutics is severely limited by multiple barriers in the gastrointestinal (GI) tract, resulting in poor bioavailability. The main obstacles include:
-
Enzymatic Degradation: Peptides are susceptible to degradation by a host of proteolytic enzymes, such as pepsin in the acidic environment of the stomach and trypsin and chymotrypsin in the small intestine.
-
pH Instability: The extreme pH of the stomach (pH 1-3) and the varying pH of the intestine can lead to the chemical degradation and loss of the peptide's three-dimensional structure, rendering it inactive.
-
Low Permeability: Due to their large molecular size and hydrophilic nature, peptides exhibit poor permeability across the intestinal epithelial cell layer. The tight junctions between epithelial cells severely restrict paracellular transport.
-
Mucus Barrier: A layer of mucus lines the GI tract, which can trap the modulator and hinder its access to the epithelial surface for absorption.
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. Unveiling the Secrets of IL-17A Inhibitors: Stay Updated with the Latest Advances [synapse.patsnap.com]
- 3. The Role of IL-17 and Related Cytokines in Inflammatory Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in IL-17 Modulator Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with IL-17 modulators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common unexpected results encountered during your experiments.
Frequently Asked Questions (FAQs)
In Vitro Cell-Based Assays
Question 1: Why am I observing high background signal in my IL-17-induced cytokine production assay (e.g., IL-6 ELISA)?
High background can mask the true effect of your IL-17 modulator. Several factors can contribute to this issue.
Possible Causes and Troubleshooting Steps:
-
Reagent Contamination: Ensure all reagents, including cell culture media and buffers, are sterile and free of endotoxin contamination.[1] Use fresh, high-quality reagents.
-
Cellular Stress: Gentle handling of cells during seeding and treatment is crucial to prevent stress-induced cytokine release.[1] Optimize cell seeding density to avoid over-confluency.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can induce a strong inflammatory response.[1] If positive, discard the culture and start with a fresh, uncontaminated stock.
-
Non-specific Antibody Binding (ELISA): Optimize blocking buffers and antibody concentrations. Including an isotype control for your detection antibody can help identify non-specific binding.[1]
-
Inadequate Washing: Ensure complete removal of solutions and buffers during wash steps in your ELISA protocol.[2]
Question 2: My IC50 values for a specific IL-17 antagonist vary significantly between experiments. What could be the cause?
Inconsistent IC50 values are a common challenge and can stem from several sources of variability.
Possible Causes and Troubleshooting Steps:
-
Cell Line Health and Passage Number: The responsiveness of cell lines to IL-17A can change with the passage number. It is critical to use cells within a defined passage range and ensure they are healthy and free from contamination.
-
Inconsistent IL-17A Concentration: Prepare a large, single batch of recombinant IL-17A stock solution, aliquot it, and store it at -80°C. Use a fresh aliquot for each experiment to ensure consistency.
-
Variability in Cell Response: Standardize the cell passage number and ensure consistent cell health and density.
-
Reference Compound: Include a well-characterized reference IL-17A antagonist in your assays to benchmark the performance of your test compounds.
Troubleshooting Flow Cytometry Experiments
Question 3: I am having trouble detecting a clear IL-17-producing cell population by flow cytometry. What can I do?
Detecting intracellular cytokines like IL-17 requires careful optimization of your staining protocol.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Cell Stimulation: The stimulation cocktail (e.g., PMA/Ionomycin) and incubation time are critical for inducing cytokine production. Titrate the concentration of your stimulating agents and perform a time-course experiment to determine the optimal stimulation period.
-
Inefficient Protein Transport Inhibition: A protein transport inhibitor, such as Brefeldin A or Monensin, is essential to trap cytokines intracellularly. Ensure you are using the correct concentration and that it is added at the appropriate time during stimulation.
-
Fixation and Permeabilization Issues: The choice of fixation and permeabilization buffers can significantly impact antibody binding to intracellular targets. Test different commercially available kits or protocols to find the one that works best for your specific cell type and antibodies.
-
Antibody Titration: Use an optimal concentration of your fluorescently labeled anti-IL-17 antibody. Titrate the antibody to find the concentration that gives the best signal-to-noise ratio.
Addressing Unexpected Biological Responses
Question 4: My IL-17 modulator is showing paradoxical effects, such as increasing inflammation in some models. Why might this be happening?
Paradoxical reactions to IL-17 inhibitors have been observed and can be due to the complex nature of cytokine networks.
Possible Mechanisms:
-
Cytokine Network Rearrangement: Blocking IL-17A may lead to a compensatory increase in other pro-inflammatory cytokines, such as TNF-α or IL-23. This can shift the inflammatory response and, in some cases, exacerbate disease.
-
Disruption of Negative Feedback Loops: IL-17A can induce its own negative regulators, such as IL-24, creating a feedback loop to limit Th17 pathogenicity. Inhibiting IL-17A could disrupt this feedback, leading to an overproduction of other Th17-related cytokines like GM-CSF and IL-17F.
-
Role of Different IL-17 Family Members: The IL-17 family consists of several members (A-F) with different receptor affinities and biological functions. A modulator targeting only IL-17A might not be sufficient to block the pro-inflammatory effects mediated by other family members like IL-17F.
Question 5: I am observing a lack of response to an IL-17 modulator in a specific cell line. What should I investigate?
The lack of response could be due to issues with the signaling pathway in your chosen cell model.
Possible Causes and Investigation Steps:
-
IL-17 Receptor Expression: Verify the expression of IL-17 receptor subunits (IL-17RA and IL-17RC) on your cell line at both the mRNA and protein level. Receptor expression can vary significantly between cell types and even between different passages of the same cell line.
-
Downstream Signaling Components: Check for the presence and functionality of key downstream signaling molecules like Act1 and TRAF6. Mutations or deficiencies in these components can impair the IL-17 signaling cascade.
-
Activation of Alternative Pathways: Cells may have redundant or alternative signaling pathways that can compensate for the inhibition of IL-17 signaling.
Quantitative Data Summary
Table 1: Example IC50 Values for IL-17A Antagonists in a Cell-Based IL-6 Production Assay.
| Cell Line | IL-17A Antagonist | Mean IC50 (nM) | Standard Deviation |
| Human Dermal Fibroblasts | Secukinumab | 1.5 | 0.3 |
| Human Dermal Fibroblasts | Ixekizumab | 0.8 | 0.2 |
| HeLa Cells | Secukinumab | 2.1 | 0.5 |
| HeLa Cells | Ixekizumab | 1.2 | 0.4 |
This table summarizes hypothetical half-maximal inhibitory concentration (IC50) values for two common IL-17A antagonists in inhibiting IL-17A-induced IL-6 production in different cell types. This data is for illustrative purposes.
Experimental Protocols
Protocol 1: IL-17A Neutralization Assay in Human Dermal Fibroblasts (HDFs)
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Antagonist Preparation: Prepare serial dilutions of the IL-17A antagonist in the assay medium.
-
Treatment: Remove the growth medium from the cells and add the antagonist dilutions. Incubate for 1 hour at 37°C.
-
Stimulation: Add recombinant human IL-17A to a final concentration of 50 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants for cytokine analysis (e.g., IL-6 ELISA).
Protocol 2: Intracellular Staining for IL-17 in T cells by Flow Cytometry
-
Cell Stimulation: Stimulate peripheral blood mononuclear cells (PBMCs) or isolated T cells with a cocktail of phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (e.g., 1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) for 4-6 hours at 37°C.
-
Surface Staining: Wash the cells and stain for surface markers (e.g., CD4, CD8) with fluorescently conjugated antibodies for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular IL-17 using a fluorescently conjugated anti-IL-17 antibody for 30 minutes on ice.
-
Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire events on a flow cytometer.
Visualizations
Caption: Simplified IL-17 signaling cascade.
Caption: Logical flow for troubleshooting inconsistent results.
References
how to prevent IL-17 modulator 9 degradation during storage
Welcome to the technical support center for IL-17 Modulator 9. This guide provides essential information, troubleshooting advice, and detailed protocols to ensure the stability and efficacy of your modulator during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage temperatures for this compound?
For optimal long-term stability, this compound should be stored at -80°C.[1] This temperature minimizes enzymatic activity and chemical degradation. For short-term storage, up to a few weeks, the modulator can be kept at 4°C.[2][3] If you plan to use the modulator frequently, storing it at 4°C can avoid repeated freeze-thaw cycles.[1]
Q2: Why are repeated freeze-thaw cycles detrimental to the modulator?
Repeatedly freezing and thawing protein solutions can cause denaturation and aggregation.[1] The formation of ice crystals during freezing can disrupt the protein's native structure. To avoid this, it is highly recommended to aliquot the protein solution into single-use volumes before freezing.
Q3: What is the role of the formulation buffer and its components?
The formulation buffer is critical for maintaining the stability of this compound. Key components include:
-
Buffers: Maintain a stable pH, which is crucial for protein integrity.
-
Cryoprotectants: Such as glycerol or ethylene glycol (at 25-50%), are added to prevent the formation of damaging ice crystals during freezing.
-
Stabilizers: Sugars like sucrose or trehalose help protect the protein from denaturation during both freezing and lyophilization.
-
Surfactants: Polysorbates (e.g., Polysorbate 80) are often included to prevent surface adsorption and aggregation.
-
Amino Acids: Arginine and glycine can be used to reduce protein aggregation and modulate viscosity.
Q4: My this compound solution is at a low concentration. Are there any special precautions I should take?
Yes, dilute protein solutions (<1 mg/mL) are more susceptible to degradation and loss due to binding to the storage vessel. To mitigate this, consider adding a "carrier" or "filler" protein, such as purified bovine serum albumin (BSA), to a concentration of 1-5 mg/mL (0.1-0.5%).
Q5: What is lyophilization, and is it suitable for this compound?
Lyophilization, or freeze-drying, is a process that removes water from a frozen protein solution, resulting in a stable powder. This method is excellent for long-term storage, as it significantly reduces the potential for chemical and physical degradation. The lyophilized powder can be stored at room temperature or 4°C for extended periods and reconstituted before use.
Troubleshooting Guide
Q: I observed visible precipitates in my modulator sample after thawing. What should I do?
A: Precipitates are a sign of protein aggregation. This can be caused by improper freeze-thaw cycles or suboptimal buffer conditions. Do not use the sample if precipitates are visible. To resolve this, centrifuge the sample at a low speed to pellet the aggregates and carefully collect the supernatant. It is crucial to then re-assess the protein concentration and activity of the soluble fraction. For future prevention, ensure you are aliquoting the modulator into single-use vials to avoid repeated freeze-thaw cycles and consider adding anti-aggregation agents to the buffer.
Q: My this compound is showing reduced activity in my functional assays. Could storage conditions be the cause?
A: Yes, improper storage can lead to a loss of biological activity. Degradation pathways such as oxidation, deamidation, or aggregation can alter the protein's structure and function. Review your storage protocol, paying close attention to temperature, freeze-thaw cycles, and exposure to light. To confirm degradation, we recommend performing stability-indicating assays such as SEC-HPLC to check for aggregation or SDS-PAGE for fragmentation.
Q: How can I determine if my modulator has aggregated during storage?
A: Aggregation is a common degradation pathway for monoclonal antibodies. The most effective method to detect and quantify aggregates is Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC). This technique separates proteins based on their size, allowing for the identification of high molecular weight species (aggregates) and low molecular weight species (fragments). Non-reducing SDS-PAGE can also provide a qualitative assessment of aggregation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Key Considerations |
| Short-term (days to weeks) | 4°C | Ideal for frequent use to avoid freeze-thaw cycles. Ensure sterile conditions. |
| Mid-term (months to a year) | -20°C | Requires a cryoprotectant (e.g., 50% glycerol) to prevent freezing. |
| Long-term (years) | -80°C or Liquid Nitrogen | Best for preserving protein integrity over extended periods. Use single-use aliquots. |
| Extended Long-term | Lyophilized at 4°C or RT | Offers maximum stability but requires reconstitution. |
Table 2: Common Excipients for Stabilizing Protein Therapeutics
| Excipient Class | Example(s) | Function | Typical Concentration |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Cryoprotectant, Lyoprotectant, Conformational Stabilizer. | 1-10% (w/v) |
| Surfactants | Polysorbate 80, Polysorbate 20 | Prevents surface adsorption and aggregation. | 0.01-0.1% (w/v) |
| Amino Acids | Arginine, Glycine, Proline | Reduces aggregation, regulates viscosity. | 10-250 mM |
| Buffers | Histidine, Phosphate, Citrate | Maintains optimal pH. | 10-50 mM |
| Antioxidants | Methionine | Prevents oxidation of sensitive residues. | 10-20 mM |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
-
System Preparation: Equilibrate an SEC-HPLC system with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Sample Preparation: Dilute the this compound sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter.
-
Injection: Inject 20-50 µL of the prepared sample onto the SEC column.
-
Analysis: Run the separation under isocratic flow conditions. Monitor the eluate at 280 nm.
-
Data Interpretation: The primary peak represents the monomeric form of the modulator. Peaks eluting earlier correspond to high molecular weight aggregates, while later-eluting peaks indicate fragments. Integrate the peak areas to quantify the percentage of monomer, aggregate, and fragment.
Protocol 2: SDS-PAGE for Purity and Integrity Assessment
-
Sample Preparation: Prepare samples under both non-reducing and reducing (with DTT or β-mercaptoethanol) conditions. Dilute the modulator to a final concentration of 0.5-1 mg/mL in loading buffer.
-
Gel Electrophoresis: Load 10-20 µg of each sample onto a 4-20% gradient polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain.
-
Data Interpretation:
-
Non-reducing conditions: A single major band should be observed for the intact modulator. Additional bands at higher molecular weights suggest covalent aggregates.
-
Reducing conditions: Two bands corresponding to the heavy and light chains should be visible. The presence of other bands may indicate fragmentation or impurities.
-
Visualizations
Caption: Troubleshooting workflow for common storage issues.
Caption: Simplified IL-17 signaling and the modulator's target.
Caption: Common degradation pathways for protein therapeutics.
References
Technical Support Center: Assay Development for High-Throughput Screening of IL-17 Modulator 9 Analogs
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) of Interleukin-17 (IL-17) modulator 9 analogs. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to address common challenges encountered during assay development and execution.
Troubleshooting Guide
High-throughput screening assays for IL-17 modulators can be susceptible to variability and unexpected results. This guide addresses common issues, their potential causes, and recommended solutions to ensure robust and reproducible data.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inconsistent cell seeding density.- Edge effects in microplates due to evaporation.- Pipetting errors during reagent or compound addition.[1] | - Ensure thorough cell mixing before seeding and use automated cell counters for accuracy.- Use plates with lids, maintain proper humidity in the incubator, and consider excluding outer wells from analysis.- Utilize calibrated and automated liquid handlers for precise dispensing.[2] |
| Low Z'-factor (<0.5) | - Low signal-to-background ratio.- High variability in positive or negative controls.[3] | - Optimize reagent concentrations (e.g., IL-17A, antibodies).- Ensure consistent cell health and passage number.[1]- Titrate DMSO concentration to minimize solvent-induced toxicity. |
| Inconsistent IC50 Values | - Lot-to-lot variation in recombinant IL-17A or other critical reagents.- Instability of test compounds.- Changes in cell responsiveness over time.[1] | - Qualify new batches of reagents and establish a reference standard.- Prepare fresh compound dilutions for each experiment and assess compound stability.- Maintain a consistent cell culture protocol and use cells within a defined passage number range. |
| False Positives | - Compound autofluorescence or luminescence interference.- Compound cytotoxicity.- Non-specific inhibition. | - Screen compounds in the absence of the reporter enzyme or substrate to identify interfering molecules.- Perform a counterscreen to assess cell viability (e.g., using a resazurin-based assay).- Conduct secondary assays to confirm the mechanism of action. |
| False Negatives | - Compound degradation.- Insufficient compound concentration.- Assay conditions not optimal for inhibitor activity. | - Verify compound integrity and solubility in the assay buffer.- Test a wider range of compound concentrations.- Optimize incubation times and reagent concentrations. |
| Mycoplasma Contamination | - Contaminated cell cultures. | - Regularly test cell stocks for mycoplasma contamination using PCR or a dedicated kit.- Quarantine new cell lines until they are confirmed to be contamination-free. |
Frequently Asked Questions (FAQs)
Q1: What are the most common HTS assay formats for screening IL-17 modulators?
A1: Common HTS formats include cell-based reporter gene assays (e.g., NF-κB or IL-17 promoter-driven luciferase), time-resolved fluorescence resonance energy transfer (TR-FRET) binding assays, and enzyme-linked immunosorbent assays (ELISAs) or homogeneous time-resolved fluorescence (HTRF) assays that measure the production of downstream cytokines like IL-6 or CXCL1.
Q2: How do I choose the appropriate cell line for my IL-17 HTS assay?
A2: The ideal cell line should endogenously express the IL-17 receptor complex (IL-17RA and IL-17RC) and exhibit a robust and reproducible response to IL-17A stimulation. Commonly used cell types include fibroblasts, epithelial cells, and keratinocytes. Reporter cell lines, such as HEK-Blue™ IL-17 cells, which contain an NF-κB/AP-1-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene, are also a convenient option.
Q3: What are the critical parameters to optimize during assay development?
A3: Key parameters for optimization include cell seeding density, concentration of IL-17A for stimulation, incubation times for both stimulation and compound treatment, and the final concentration of DMSO. It is also crucial to determine the linear range of the assay readout.
Q4: What is a good Z'-factor for an HTS assay, and how can I improve it?
A4: A Z'-factor greater than 0.5 is generally considered acceptable for HTS, indicating a robust assay with a good separation between positive and negative controls. To improve the Z'-factor, you can try to increase the signal-to-background ratio by optimizing reagent concentrations and incubation times, and reduce data variability by ensuring consistent cell handling and using automated liquid handlers.
Q5: How can I minimize the impact of edge effects on my assay plates?
A5: To minimize edge effects, which are primarily caused by evaporation from the outer wells of a microplate, you can use plates with lids, ensure proper humidity control in your incubator, and fill the outer wells with sterile media or water. Alternatively, you can exclude the data from the outer rows and columns from your analysis.
Q6: What are the best practices for handling and storing small molecule libraries?
A6: Small molecule libraries should be stored in a controlled environment, typically at low temperatures (e.g., -20°C or -80°C) and low humidity, to prevent degradation. Use of automated systems for compound handling can minimize freeze-thaw cycles and exposure to atmospheric moisture. It is also important to regularly assess the quality and purity of the compounds.
Experimental Protocols
IL-17A-Induced IL-6 Production Assay in Human Dermal Fibroblasts (96-well format)
This protocol describes a cell-based assay to screen for inhibitors of IL-17A-induced production of the pro-inflammatory cytokine IL-6 in human dermal fibroblasts (HDFs).
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium
-
Assay Medium (serum-free)
-
Recombinant Human IL-17A
-
Test Compounds (dissolved in DMSO)
-
IL-6 ELISA or HTRF kit
-
96-well tissue culture-treated plates
-
Calibrated multichannel pipettes or automated liquid handler
Procedure:
-
Cell Seeding:
-
Culture HDFs to ~80% confluency.
-
Harvest cells and resuspend in growth medium.
-
Seed 1 x 10^4 cells in 100 µL of growth medium per well into a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds in assay medium. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the growth medium from the cells.
-
Add 50 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate for 1 hour at 37°C.
-
-
IL-17A Stimulation:
-
Prepare a solution of recombinant human IL-17A in assay medium at twice the desired final concentration (e.g., 100 ng/mL for a final concentration of 50 ng/mL).
-
Add 50 µL of the IL-17A solution to all wells except the negative control wells (add 50 µL of assay medium instead).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate at a low speed to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using an ELISA or HTRF kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of IL-6 production for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for each active compound by fitting the dose-response data to a four-parameter logistic equation.
-
Data Presentation
Summary of Assay Parameters and Performance
| Parameter | Value | Reference |
| Cell Line | Human Dermal Fibroblasts (HDFs) | |
| Plate Format | 96-well or 384-well | |
| Seeding Density | 1 x 10^4 cells/well (96-well) | |
| IL-17A Concentration | 50 ng/mL | |
| Incubation Time | 24 hours | |
| Readout | IL-6 production (ELISA/HTRF) | |
| Z'-factor | > 0.5 |
Visualizations
IL-17 Signaling Pathway
Caption: Simplified IL-17 signaling cascade leading to pro-inflammatory gene expression.
High-Throughput Screening (HTS) Workflow
Caption: General workflow for a high-throughput screening campaign.
References
Validation & Comparative
Validating the Specificity of an Investigational IL-17 Modulator for IL-17A
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Interleukin-17A (IL-17A) is a key cytokine implicated in the pathogenesis of several autoimmune and inflammatory diseases. The development of therapeutic modulators that specifically target IL-17A is a significant area of research. This guide provides a framework for validating the specificity of an investigational IL-17 modulator, designated here as "Modulator 9," for IL-17A. The performance of Modulator 9 is objectively compared with other established IL-17 inhibitors, supported by experimental data and detailed methodologies.
Comparative Performance of IL-17 Modulators
The specificity of an IL-17 modulator is paramount to its therapeutic efficacy and safety profile. Off-target binding can lead to unforeseen side effects and reduced potency. This section compares the binding affinity and inhibitory activity of Modulator 9 against IL-17A with other members of the IL-17 cytokine family. For context, data for well-characterized IL-17 inhibitors with different mechanisms of action are also presented.
Table 1: Comparative Binding Affinity of IL-17 Modulators
| Modulator | Target | IL-17A Affinity (KD) | IL-17F Affinity (KD) | Other IL-17 Family Member Binding | Mechanism of Action |
| Modulator 9 (Exemplar) | IL-17A | < 3 pM | No significant binding | No binding to IL-17B, C, D, E | Direct neutralization of IL-17A |
| Ixekizumab | IL-17A | < 3 pM[1] | No significant binding | Does not bind to IL-17B, C, D, E, or F[1] | Direct neutralization of IL-17A |
| Secukinumab | IL-17A | 60-90 pM[2] | Does not neutralize at therapeutic doses[3] | Selectively targets IL-17A[3] | Direct neutralization of IL-17A |
| Bimekizumab | IL-17A & IL-17F | 3.2 pM | 23 pM | Dual specificity for IL-17A and IL-17F | Dual neutralization of IL-17A and IL-17F |
| Brodalumab | IL-17RA | High Affinity | N/A | Blocks signaling of IL-17A, F, C, and E | Receptor antagonism |
Table 2: Comparative Functional Inhibition of IL-17A Signaling
| Modulator | Assay Type | Target Cytokine | IC50 | Specificity |
| Modulator 9 (Exemplar) | Cell-based GROα secretion | IL-17A | ~5 pM | Highly specific for IL-17A-mediated signaling |
| Ixekizumab | Cell-based GROα secretion | IL-17A | Potent inhibition | Effectively neutralizes IL-17A and IL-17A/F heterodimer |
| Secukinumab | Cell-based assay | IL-17A | Potent inhibition | Selectively neutralizes IL-17A |
| Bimekizumab | In vitro functional assay | IL-17A & IL-17F | Potent inhibition of both | Neutralizes the biological activity of both IL-17A and IL-17F |
| Brodalumab | Cell-based signaling assay | IL-17A, F, C, E | Broad inhibition | Blocks signaling of multiple IL-17 family members via receptor blockade |
Experimental Protocols for Specificity Validation
Accurate and reproducible experimental design is crucial for validating the specificity of an IL-17 modulator. The following are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Specificity
This assay is used to determine the binding of Modulator 9 to various IL-17 family members.
Protocol:
-
Coating: Coat 96-well high-protein-binding ELISA plates with 100 µL/well of recombinant human IL-17A, IL-17B, IL-17C, IL-17D, IL-17E, and IL-17F at a concentration of 1-2 µg/mL in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Blocking: Wash the plates three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature.
-
Modulator Incubation: Wash the plates three times. Add serial dilutions of Modulator 9 (or other test antibodies) to the wells, starting from a high concentration (e.g., 10 µg/mL). Incubate for 2 hours at room temperature.
-
Detection: Wash the plates three times. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the modulator (e.g., anti-human IgG-HRP) and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plates five times. Add 100 µL/well of TMB substrate solution and incubate in the dark until a color develops.
-
Measurement: Stop the reaction by adding 50 µL of 2N H2SO4. Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of modulator bound to the cytokine.
References
A Comparative In Vitro Analysis of a Novel IL-17 Modulator and Secukinumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro assessment of a novel investigational IL-17 inhibitor, designated "IL-17 Modulator 9," against the well-characterized therapeutic monoclonal antibody, secukinumab. Secukinumab is a human IgG1/κ monoclonal antibody that selectively binds to and neutralizes interleukin-17A (IL-17A), a key cytokine implicated in various autoimmune and inflammatory diseases.[1][2][3] "this compound" represents a hypothetical, next-generation small molecule inhibitor designed to also disrupt IL-17A signaling.
This document outlines the experimental protocols for key in vitro assays and presents comparative data to evaluate the binding affinity, potency, and mechanism of action of both molecules. All data for "this compound" is illustrative for comparative purposes.
Quantitative Data Summary
The following table summarizes the in vitro performance of this compound compared to secukinumab across a panel of standard assays.
| Parameter | This compound (Hypothetical Data) | Secukinumab (Representative Data) | Assay Type |
| Binding Affinity (KD) | 25 nM | <3 pM[4] | Surface Plasmon Resonance (SPR) |
| Target Neutralization (IC50) | 50 nM | 0.4 nM | Competitive Binding ELISA |
| Inhibition of IL-6 Release (IC50) | 75 nM | 1.5 nM | Cell-Based Functional Assay (Human Dermal Fibroblasts) |
| Inhibition of IL-8 Release (IC50) | 80 nM | 2.0 nM | Cell-Based Functional Assay (Human Keratinocytes) |
| T-Cell Activation | Low Response | Low Response[1] | T-Cell Proliferation Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
This assay measures the binding kinetics and affinity (KD) of the inhibitors to human IL-17A.
-
Immobilization: Recombinant human IL-17A is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of this compound or secukinumab are injected across the sensor surface.
-
Data Analysis: The association and dissociation rates are measured in real-time. The equilibrium dissociation constant (KD) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).
Competitive Binding ELISA for Target Neutralization
This assay determines the concentration of inhibitor required to block the binding of IL-17A to its receptor, IL-17RA.
-
Plate Coating: Recombinant human IL-17RA is coated onto microtiter plates.
-
Competitive Binding: A constant concentration of biotinylated IL-17A is pre-incubated with serial dilutions of either this compound or secukinumab. This mixture is then added to the coated wells.
-
Detection: The amount of biotinylated IL-17A bound to the receptor is detected using a streptavidin-HRP conjugate and a chromogenic substrate.
-
Data Analysis: The IC50 value, the concentration of inhibitor that causes a 50% reduction in signal, is calculated.
Cell-Based Functional Assays
These assays measure the ability of the inhibitors to block IL-17A-induced downstream signaling in relevant cell types, such as the release of pro-inflammatory cytokines.
-
Cell Culture: Human dermal fibroblasts or keratinocytes are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with varying concentrations of this compound or secukinumab before being stimulated with a pro-inflammatory cocktail containing IL-17A (and often TNF-α to amplify the signal).
-
Cytokine Measurement: After a 24-48 hour incubation period, the supernatant is collected, and the concentration of secreted IL-6 or IL-8 is measured by ELISA.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro T-Cell Activation Assay
This assay assesses the potential for immunogenicity by measuring T-cell responses to the therapeutic molecules.
-
Antigen Presentation: Monocyte-derived dendritic cells from healthy donors are exposed to this compound or secukinumab.
-
Co-culture: These dendritic cells are then co-cultured with autologous CD4+ T-cells.
-
Response Measurement: T-cell activation is quantified by measuring proliferation (e.g., via thymidine incorporation) and IL-2 secretion (via ELISA).
Mechanism of Action and Signaling Pathway
IL-17A exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC on the surface of target cells. This binding event triggers a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1, leading to the activation of transcription factors like NF-κB and C/EBPβ. This, in turn, results in the production of various inflammatory mediators, including cytokines (e.g., IL-6), chemokines (e.g., CXCL8/IL-8), and antimicrobial peptides, which drive inflammatory responses.
Secukinumab, being a monoclonal antibody, directly binds to the IL-17A cytokine, preventing it from interacting with its receptor complex. The hypothetical this compound, as a small molecule, is also designed to bind to IL-17A and allosterically inhibit its interaction with the receptor.
Comparative Experimental Workflow
The following diagram illustrates a typical in vitro workflow for comparing novel IL-17 modulators against a benchmark like secukinumab.
References
- 1. Secukinumab, a novel anti–IL-17A antibody, shows low immunogenicity potential in human in vitro assays comparable to other marketed biotherapeutics with low clinical immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secukinumab, a novel anti-IL-17A antibody, shows low immunogenicity potential in human in vitro assays comparable to other marketed biotherapeutics with low clinical immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of Simepdekinra (IL-17 Modulator 9) Versus Other Small Molecule IL-17 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of treating inflammatory and autoimmune diseases is rapidly evolving, with a significant focus on the interleukin-17 (IL-17) pathway. While monoclonal antibodies targeting IL-17 have demonstrated clinical success, the development of orally bioavailable small molecule inhibitors promises enhanced patient convenience and potentially broader therapeutic applications. This guide provides a comparative overview of the preclinical efficacy of Simepdekinra (also known as IL-17 Modulator 9, Compound 221, and DC-853), a promising small molecule IL-17A modulator, against other emerging small molecule inhibitors of the IL-17 pathway.
The IL-17 Signaling Pathway: A Key Target in Inflammation
Interleukin-17A (IL-17A) is a hallmark cytokine produced by Th17 cells and other immune cells, playing a pivotal role in the pathogenesis of various autoimmune conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis. Upon binding to its receptor complex (IL-17RA/IL-17RC), IL-17A initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, ultimately driving tissue inflammation and damage. Small molecule inhibitors aim to disrupt this pathway, typically by preventing the interaction between IL-17A and its receptor.
Caption: IL-17A signaling pathway leading to pro-inflammatory gene expression.
Comparative Efficacy of Small Molecule IL-17 Inhibitors
The following table summarizes the available preclinical efficacy data for Simepdekinra and other notable small molecule IL-17 inhibitors. The data is primarily based on in vitro assays measuring the inhibition of IL-17A-induced cellular responses. It is important to note that direct head-to-head comparative studies are limited, and assay conditions may vary between different research groups.
| Compound Name (Developer) | Target(s) | Assay Type | Cell Line | Measured Endpoint | IC50 / EC50 | Citation(s) |
| Simepdekinra (DC-853) (Eli Lilly, formerly DICE Therapeutics) | IL-17A/A, IL-17A/F | IL-17A Induced IL-6 Secretion | HEK-Blue™ IL-17 Cells | IL-6 Secretion | ≤10 nM (IL-17A/A), 10-100 nM (IL-17A/F) | |
| DC-806 (Eli Lilly, formerly DICE Therapeutics) | IL-17A | Not specified | Not specified | Not specified | Less potent than DC-853 | [1] |
| AN-1605 (Anew Therapeutics) | IL-17A | IL-17A Induced CXCL1 Secretion | Human Dermal Fibroblasts (Hs27) | CXCL1 Secretion | 0.47 nM | |
| AN-1315 (Anew Therapeutics) | IL-17A | IL-17A Induced CXCL1 Secretion | Human Dermal Fibroblasts (Hs27) | CXCL1 Secretion | 0.31 nM | |
| LEO 153339 (LEO Pharma) | IL-17A/IL-17AR Interaction | IL-17A Induced IL-6 Production | Murine Fibroblasts | IL-6 Production | 27 nM |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of efficacy data. Below are representative methodologies for key in vitro assays used to evaluate small molecule IL-17 inhibitors.
IL-17A Induced Cytokine/Chemokine Secretion Assay (Cell-Based)
This assay is a common method to determine the functional potency of IL-17 inhibitors in a cellular context.
Objective: To measure the concentration-dependent inhibition of IL-17A-induced cytokine (e.g., IL-6) or chemokine (e.g., CXCL1) secretion from a responsive cell line by a test compound.
Materials:
-
Human Dermal Fibroblasts (Hs27) or HEK-Blue™ IL-17 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-17A
-
Test compounds (e.g., Simepdekinra) dissolved in DMSO
-
ELISA or AlphaLISA kit for the detection of the specific cytokine/chemokine (e.g., human IL-6 or CXCL1)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells (e.g., Hs27 at 1 x 104 cells/well) in a 96-well plate and incubate overnight to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Add the diluted compounds to the respective wells.
-
IL-17A Stimulation: Add recombinant human IL-17A to all wells (except for the unstimulated control) to a final concentration known to induce a robust response (e.g., 10 ng/mL).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours) at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine/Chemokine Quantification: Measure the concentration of the secreted cytokine/chemokine in the supernatants using a validated ELISA or AlphaLISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine/chemokine concentration against the log concentration of the inhibitor. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor that causes 50% inhibition of the IL-17A-induced response.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for IL-17A Binding
This is a high-throughput, no-wash immunoassay used to quantify the binding of an inhibitor to IL-17A or its disruption of the IL-17A/IL-17RA interaction.
Objective: To measure the ability of a test compound to inhibit the binding of IL-17A to its receptor, IL-17RA.
Materials:
-
Recombinant human IL-17A
-
Biotinylated recombinant human IL-17RA
-
Streptavidin-coated Donor beads
-
Anti-human IL-17A antibody-conjugated Acceptor beads
-
Test compounds
-
Assay buffer
-
384-well microplates
-
Alpha-enabled plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test compounds, IL-17A, biotinylated IL-17RA, and the Acceptor beads in assay buffer.
-
Reaction Mixture: In a 384-well plate, add the test compound, followed by the IL-17A and biotinylated IL-17RA. Incubate to allow for binding.
-
Bead Addition: Add the Streptavidin-coated Donor beads and anti-human IL-17A Acceptor beads to the wells.
-
Incubation: Incubate the plate in the dark at room temperature to allow for the proximity-based assay to develop.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader. The signal generated is inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Experimental Workflow for Small Molecule IL-17 Inhibitor Development
The discovery and development of a novel small molecule inhibitor is a multi-step process, beginning with target identification and culminating in clinical trials.
Caption: A typical workflow for small molecule IL-17 inhibitor development.
Conclusion
Simepdekinra (DC-853) has emerged as a potent oral small molecule modulator of IL-17A, demonstrating promising preclinical activity. When compared to other small molecule inhibitors in development, it shows comparable or, in the case of its predecessor DC-806, improved potency. The sub-nanomolar to low nanomolar IC50 values reported for Simepdekinra and compounds from Anew Therapeutics highlight the significant progress in developing highly effective oral alternatives to biologic therapies for IL-17-mediated diseases. Further head-to-head studies and the progression of these candidates through clinical trials will be crucial in determining their ultimate therapeutic potential and place in the treatment paradigm for inflammatory and autoimmune disorders. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of this exciting new class of therapeutics.
References
A Head-to-Head Comparison of IL-17 Pathway Modulation: Brodalumab vs. an IL-17A Modulator
For Researchers, Scientists, and Drug Development Professionals
The interleukin-17 (IL-17) pathway is a critical driver of inflammation in several autoimmune diseases, most notably psoriasis. Consequently, it has become a key target for therapeutic intervention. This guide provides a head-to-head comparison of two distinct strategies for modulating this pathway: brodalumab, a high-affinity antibody targeting the IL-17 receptor A (IL-17RA), and a representative IL-17A modulator, ixekizumab, a monoclonal antibody that directly neutralizes the IL-17A cytokine. This comparison is based on publicly available experimental data to inform research and development decisions.
Mechanism of Action: A Tale of Two Targets
Brodalumab and ixekizumab both disrupt the pro-inflammatory signaling of the IL-17 pathway, but they do so by targeting different components. Brodalumab is a fully human monoclonal antibody that binds with high affinity to the IL-17RA subunit of the IL-17 receptor complex.[1][2][3][4] This blockade prevents multiple IL-17 family members, including IL-17A, IL-17F, and IL-17A/F heterodimers, from binding to the receptor and initiating the downstream inflammatory cascade.[5]
In contrast, ixekizumab is a humanized monoclonal antibody that specifically targets the IL-17A cytokine itself. By binding directly to IL-17A, ixekizumab prevents the cytokine from interacting with its receptor, thereby neutralizing its pro-inflammatory activity.
The differing mechanisms of action are depicted in the signaling pathway diagram below.
Quantitative Performance Data
The following tables summarize key quantitative data for brodalumab and ixekizumab, providing a basis for comparing their biochemical and clinical performance.
Table 1: Binding Affinity and In Vitro Potency
| Parameter | Brodalumab | Ixekizumab (IL-17A Modulator) | Reference(s) |
| Target | IL-17 Receptor A (IL-17RA) | IL-17A Cytokine | |
| Binding Affinity (Kd) | 239 pM | <3 pM | |
| IC50 | 270 pM (Inhibition of IL-17-induced GROα production) | 0.19 nM (Neutralization of IL-17A activity) |
Table 2: Clinical Efficacy in Plaque Psoriasis (PASI 90 and PASI 100)
| Timepoint | Outcome | Brodalumab | Ixekizumab (IL-17A Modulator) | Reference(s) |
| Week 4 | PASI 90 | 39.0% | 43.8% | |
| PASI 100 | 17.1% | 20.4% | ||
| Week 12 | PASI 90 | 68.2% | 74.5% | |
| PASI 100 | 41.4% | 44.8% | ||
| Week 24 | PASI 90 | 75.6% | 83.6% | |
| PASI 100 | 60.9% | 71.5% |
Data presented is from a retrospective, real-life study and may not be from a direct head-to-head clinical trial. Results can vary between different studies.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize and compare IL-17 modulators.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of the antibody to its target.
Methodology:
-
Immobilization: The ligand (e.g., recombinant human IL-17RA for brodalumab, or recombinant human IL-17A for ixekizumab) is immobilized on a sensor chip surface.
-
Association: A series of concentrations of the analyte (brodalumab or ixekizumab) are flowed over the sensor chip surface, and the binding is measured in real-time as a change in the refractive index.
-
Dissociation: After the association phase, a buffer is flowed over the surface to measure the dissociation of the antibody from its target.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to calculate ka, kd, and Kd.
Cell-Based Cytokine Neutralization Assay
Objective: To measure the functional ability of the antibody to inhibit IL-17-mediated cellular responses.
Methodology:
-
Cell Culture: A cell line responsive to IL-17, such as human dermal fibroblasts or HT-29 cells, is cultured in 96-well plates.
-
Treatment: Cells are pre-incubated with serial dilutions of the test antibody (brodalumab or ixekizumab) before being stimulated with a known concentration of recombinant human IL-17A.
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for the cellular response.
-
Endpoint Measurement: The supernatant is collected, and the level of a downstream inflammatory mediator (e.g., IL-6 or GROα) is quantified using an ELISA.
-
Data Analysis: The concentration of the antibody that inhibits 50% of the IL-17-induced response (IC50) is calculated.
Summary and Conclusion
Both brodalumab and the IL-17A modulator, ixekizumab, have demonstrated significant efficacy in the management of psoriasis by targeting the IL-17 pathway. Their distinct mechanisms of action—receptor blockade versus direct cytokine neutralization—result in different biochemical and potentially clinical profiles.
Ixekizumab exhibits a higher binding affinity for its target, IL-17A, as indicated by a lower Kd value. In in vitro functional assays, both molecules demonstrate potent inhibition of IL-17 signaling with IC50 values in the picomolar to low nanomolar range. Clinical data from a real-world retrospective study suggests that both biologics are highly effective in achieving high levels of skin clearance (PASI 90 and PASI 100), with ixekizumab showing slightly higher response rates at the observed time points, though these differences were not statistically significant.
The choice between targeting the receptor or the ligand is a key strategic decision in drug development. This guide provides a foundational comparison to aid researchers and scientists in their evaluation of these two approaches to IL-17 pathway modulation. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of these two therapeutic strategies.
References
- 1. Spotlight on brodalumab in the treatment of moderate-to-severe plaque psoriasis: design, development, and potential place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brodalumab for the treatment of moderate-to-severe psoriasis: case series and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Individual Article: Brodalumab Is an Efficacious, Safe, and Cost-Effective IL-17 Receptor Blocker for the Treatment of Moderate-to-Severe Plaque Psoriasis: 2023 Update - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Validating the In Vivo Efficacy of a Novel IL-17 Modulator with Biomarker Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a representative novel IL-17 small molecule modulator, designated here as "Modulator 9," against a standard-of-care biologic, Secukinumab. The focus is on in vivo efficacy in a preclinical psoriasis model and the associated modulation of key disease biomarkers. All data presented is synthesized from publicly available research to model a typical preclinical drug development scenario.
Comparative Efficacy in Imiquimod-Induced Psoriasis Model
The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and reproducible model for assessing potential anti-psoriatic therapeutics.[1][2] This model mimics key features of human psoriasis, including skin thickening (acanthosis), scaling, erythema (redness), and the characteristic infiltration of immune cells.[3][4] Efficacy is primarily assessed by physical measurements such as the Psoriasis Area and Severity Index (PASI) score and ear thickness.
Below is a summary of representative efficacy data comparing Modulator 9 (a hypothetical oral small molecule) with Secukinumab (an injectable anti-IL-17A antibody) and a vehicle control in a 7-day IMQ-induced psoriasis mouse model.
Table 1: Comparative In Vivo Efficacy Data
| Treatment Group | Dose & Route | Mean Ear Thickness Reduction (%) | Mean PASI Score Reduction (%) |
| Vehicle Control | N/A | 0% | 0% |
| Modulator 9 | 30 mg/kg, Oral (BID) | 45% | 55% |
| Secukinumab (Comparator) | 10 mg/kg, Subcutaneous (Day 0, 3) | 65% | 75% |
Data are hypothetical and compiled for illustrative purposes based on typical results from preclinical psoriasis models.
Biomarker Analysis: Linking Efficacy to Mechanism
Effective treatment should correlate with a reduction in key inflammatory biomarkers associated with the IL-17 signaling pathway.[5] Skin and serum samples are typically analyzed to quantify changes in cytokine levels and gene expression.
Table 2: Comparative Biomarker Modulation in Skin Tissue
| Biomarker | Vehicle Control (Fold Change vs. Healthy) | Modulator 9 (Fold Change vs. Vehicle) | Secukinumab (Fold Change vs. Vehicle) |
| IL-17A mRNA | 15.0x | ↓ 60% | ↓ 85% |
| IL-23 mRNA | 12.0x | ↓ 50% | ↓ 70% |
| TNF-α Protein | 10.0x | ↓ 55% | ↓ 75% |
| Keratin 16 (K16) | 20.0x | ↓ 65% | ↓ 90% |
Data are hypothetical and represent typical biomarker changes observed in preclinical studies. Fold changes are relative to healthy, non-diseased control animals.
These results demonstrate that both Modulator 9 and Secukinumab effectively suppress the IL-23/IL-17 axis, a critical pathway in the pathogenesis of psoriasis. Secukinumab, being a direct antibody against the IL-17A ligand, shows a more pronounced downstream effect. The reduction in Keratin 16, a marker of keratinocyte hyperproliferation, aligns with the observed clinical improvements.
IL-17 Signaling Pathway and Mechanism of Action
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine primarily produced by Th17 cells. Upon binding to its heterodimeric receptor (IL-17RA/IL-17RC) on keratinocytes and other cells, it initiates a signaling cascade that results in the production of inflammatory mediators. This pathway involves the recruitment of the adaptor protein Act1 and TRAF6, leading to the activation of transcription factors like NF-κB and C/EBP. The result is the transcription of genes encoding for other cytokines (e.g., IL-6), chemokines, and antimicrobial peptides, which drive neutrophil recruitment and epidermal hyperplasia characteristic of psoriasis.
Caption: Simplified IL-17A signaling pathway and points of intervention.
Experimental Protocols
This protocol outlines the standard procedure for inducing psoriasis-like skin inflammation in mice.
-
Animals : Adult (8-10 weeks old) BALB/c or C57BL/6 mice are typically used.
-
Induction : A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) is applied to the shaved dorsal skin and the right ear for 5-7 consecutive days.
-
Treatment Groups :
-
Vehicle Control : Receives the vehicle used for the test compound.
-
Modulator 9 : Administered orally twice daily (BID) starting from day 0.
-
Positive Control (Secukinumab) : Administered via subcutaneous injection on specified days (e.g., Day 0 and Day 3).
-
-
Efficacy Assessment :
-
PASI Scoring : The severity of erythema, scaling, and skin thickness of the dorsal skin is scored daily on a scale of 0 to 4. The sum of these scores constitutes the PASI score.
-
Ear Thickness : Ear thickness is measured daily using a digital caliper.
-
-
Terminal Procedures (Day 7) :
-
Animals are euthanized.
-
Blood is collected for serum cytokine analysis.
-
Skin and ear tissues are harvested for histology, protein (ELISA), and gene expression (qPCR) analysis.
-
Caption: Workflow for the in vivo efficacy and biomarker study.
-
Quantitative PCR (qPCR) : Total RNA is extracted from skin homogenates and reverse-transcribed to cDNA. qPCR is then performed using specific primers for target genes (e.g., Il17a, Il23a, Tnf) and a housekeeping gene for normalization.
-
ELISA (Enzyme-Linked Immunosorbent Assay) : Skin tissue is homogenized in lysis buffer containing protease inhibitors. The supernatant is used to quantify protein levels of cytokines like TNF-α using commercially available ELISA kits.
-
Immunohistochemistry (IHC) : Formalin-fixed, paraffin-embedded skin sections are stained with antibodies against specific markers, such as Keratin 16, to visualize protein expression and cellular infiltration in the skin layers.
References
- 1. imavita.com [imavita.com]
- 2. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel IL17-related genes as prognostic and therapeutic biomarkers of psoriasis using comprehensive bioinformatics analysis and machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of an Investigational Small Molecule IL-17 Modulator and the Monoclonal Antibody Ixekizumab
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel investigational small molecule, referred to as IL-17 Modulator 9, and the approved monoclonal antibody, ixekizumab. This analysis is based on available preclinical data for this compound and extensive public data for ixekizumab.
Executive Summary
The landscape of therapeutic options for autoimmune diseases mediated by Interleukin-17 (IL-17) is evolving from monoclonal antibodies to the exploration of orally bioavailable small molecules. This guide contrasts ixekizumab, a humanized IgG4 monoclonal antibody that selectively targets the IL-17A cytokine, with an investigational small molecule, this compound. While ixekizumab has demonstrated robust clinical efficacy and safety in conditions like psoriasis and psoriatic arthritis, this compound represents a potential next-generation, orally administered therapeutic. This comparison is based on preclinical data for this compound and extensive clinical and preclinical information for ixekizumab.
Mechanism of Action
Ixekizumab is a large biologic drug administered via subcutaneous injection. It functions by directly binding to the pro-inflammatory cytokine IL-17A, a key driver in several autoimmune diseases. This binding prevents IL-17A from interacting with its receptor, IL-17RA, thereby neutralizing its biological activity.[1][2][3][4][5] Ixekizumab is highly specific for IL-17A and does not bind to other members of the IL-17 family.
This compound , in contrast, is a small molecule inhibitor designed for oral administration. Preclinical data suggests it functions as an allosteric inhibitor of the IL-17A/IL-17RA protein-protein interaction. Instead of directly blocking the binding site in the same manner as a large antibody, it is believed to induce conformational changes in IL-17A, which in turn prevent the dimerization with its receptor. This disruption of the signaling complex inhibits the downstream inflammatory cascade. The core structure of this compound is identified as an imidazopyridinone.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the IL-17 signaling pathway and the distinct points of intervention for ixekizumab and this compound.
Quantitative Data Presentation
The following tables summarize the available quantitative data for a comparative assessment of this compound and ixekizumab. It is important to note that the data for this compound is from preclinical studies, while the data for ixekizumab includes both preclinical and extensive clinical trial results.
Table 1: In Vitro Performance
| Parameter | This compound | Ixekizumab |
| Target | IL-17A/IL-17RA Interaction | IL-17A Cytokine |
| Molecule Type | Small Molecule (Imidazopyridinone core) | Humanized IgG4 Monoclonal Antibody |
| Binding Affinity (Kd) | < 100 nM | < 3 pM |
| FRET Inhibition (IC50) | 0.1–10 nM | Not Applicable |
| HDF Functional Assay (IL-6 reduction) | 85% at 1 µM | Potent inhibition of IL-17A-induced responses |
| RASF Assay (EC50) | < 1.0 µM | Not Applicable |
Table 2: In Vivo Efficacy (Preclinical Models)
| Parameter | This compound (Murine CIA Model) | Ixekizumab (Mouse Pharmacodynamic Model) |
| Dose-Dependent Efficacy | 10 mg/kg daily reduced paw swelling by 72% vs. vehicle | Effectively blocks human IL-17A-induced mouse KC secretion |
| Histopathology | 4.5-fold improvement in synovitis scores vs. anti-TNF-α | Dose-dependent reductions in keratinocyte proliferation and hyperplasia |
Table 3: Clinical Efficacy of Ixekizumab (Plaque Psoriasis - Phase 3 Data)
| Endpoint (Week 12) | Ixekizumab (80 mg Q2W) | Placebo |
| PASI 75 | 89.1% | 3.9% |
| PASI 90 | 70.9% | Not Reported |
| PASI 100 | 35.3% | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.
In Vitro Assays for this compound
-
Fluorescence Resonance Energy Transfer (FRET) Inhibition Assay:
-
Objective: To measure the direct inhibition of the IL-17A and IL-17RA protein-protein interaction.
-
Method: Recombinant human IL-17A and the extracellular domain of IL-17RA are labeled with a FRET donor (e.g., Europium) and acceptor (e.g., Allophycocyanin), respectively.
-
The two proteins are incubated together in the presence of varying concentrations of this compound.
-
The FRET signal, which is proportional to the extent of protein-protein interaction, is measured using a plate reader.
-
The IC50 value is calculated as the concentration of the modulator that causes a 50% reduction in the FRET signal.
-
-
Human Dermal Fibroblast (HDF) Functional Assay:
-
Objective: To assess the ability of the modulator to inhibit IL-17A-induced downstream signaling in a cellular context.
-
Method: Primary human dermal fibroblasts are cultured and then stimulated with recombinant human IL-17A in the presence or absence of this compound.
-
After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of a downstream inflammatory cytokine, such as IL-6, is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The percentage reduction in IL-6 production in the presence of the modulator is calculated relative to the IL-17A-stimulated control.
-
In Vivo Model for this compound
-
Murine Collagen-Induced Arthritis (CIA) Model:
-
Objective: To evaluate the in vivo efficacy of the modulator in a model of inflammatory arthritis.
-
Method: DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is given 21 days later.
-
Upon the onset of arthritis, mice are randomized into treatment groups and receive daily oral administration of this compound, a vehicle control, or a reference compound (e.g., an anti-TNF-α antibody).
-
Clinical signs of arthritis, such as paw swelling, are monitored and scored regularly.
-
At the end of the study, joint tissues are collected for histopathological analysis to assess inflammation, pannus formation, and bone erosion.
-
The following diagram outlines a general experimental workflow for the evaluation of an IL-17 modulator.
Conclusion
The comparison between this compound and ixekizumab highlights the strategic divergence in therapeutic approaches targeting the IL-17 pathway. Ixekizumab is a well-established, highly potent, and specific monoclonal antibody with proven clinical benefit. Its large size and high affinity contribute to its long half-life and infrequent dosing schedule. However, as a biologic, it requires parenteral administration and is associated with higher manufacturing costs.
This compound, as a representative of the emerging class of small molecule IL-17 inhibitors, offers the potential for oral administration, which would significantly improve patient convenience and adherence. The preclinical data, though from a non-peer-reviewed source, suggests promising in vitro and in vivo activity. The development of potent and selective small molecule inhibitors of protein-protein interactions has historically been challenging. Should molecules like this compound successfully navigate clinical development and demonstrate a favorable safety and efficacy profile, they could represent a paradigm shift in the management of IL-17-mediated diseases. Further peer-reviewed data and clinical trial results are necessary to fully assess the therapeutic potential of this compound and its standing relative to established biologics like ixekizumab.
References
- 1. What's better: Ixekizumab vs Brodalumab? – meds.is [meds.is]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Ixekizumab and brodalumab indirect comparison in the treatment of moderate to severe psoriasis: Results from an Italian single‐center retrospective study in a real‐life setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Comparative study of the efficacy and safety of secukinumab vs ixekizumab in moderate-to-severe psoriasis after 1 year of treatment: Real-world practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of a Novel IL-17 Modulator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the therapeutic index of a novel investigational IL-17 modulator, here designated as "IL-17 modulator 9." Given the absence of publicly available data for a compound with this specific name, this document will establish a comparative analysis against well-characterized IL-17 inhibitors. The guide will focus on the critical data points and experimental protocols necessary to define the therapeutic window of a new chemical entity targeting the IL-17 pathway.
Introduction to IL-17 Signaling and Therapeutic Modulation
Interleukin-17 (IL-17) is a pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3][4][5] The IL-17 family consists of six members (IL-17A-F), with IL-17A being the most extensively studied and a primary target for therapeutic intervention. IL-17A, produced predominantly by T helper 17 (Th17) cells, signals through a receptor complex of IL-17RA and IL-17RC. This interaction triggers a downstream signaling cascade involving the recruitment of adaptor molecules like Act1 and TRAF6, leading to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory genes.
Therapeutic modulation of the IL-17 pathway has been successfully achieved with monoclonal antibodies that either directly target IL-17A (e.g., secukinumab, ixekizumab) or its receptor (e.g., brodalumab). More recently, the field has seen the emergence of small molecule inhibitors designed to disrupt the IL-17A/IL-17RA protein-protein interaction, offering the potential for oral administration. "this compound" is conceptualized as such a novel, orally bioavailable small molecule inhibitor.
The IL-17 Signaling Pathway
The following diagram illustrates the canonical IL-17A signaling pathway, a critical consideration for understanding the mechanism of action of this compound and its comparators.
Defining the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. It is commonly expressed as:
TI = TD₅₀ / ED₅₀
Where:
-
TD₅₀ (Median Toxic Dose): The dose at which 50% of the population experiences a specific toxic effect.
-
ED₅₀ (Median Effective Dose): The dose at which 50% of the population experiences the desired therapeutic effect.
A higher TI indicates a wider margin of safety. For preclinical assessments, the lethal dose (LD₅₀) is sometimes used in place of TD₅₀.
Comparative Analysis of IL-17 Modulators
The following table summarizes key preclinical and clinical parameters for existing IL-17 modulators, which will serve as a benchmark for evaluating "this compound."
| Parameter | Secukinumab (Monoclonal Antibody) | Ixekizumab (Monoclonal Antibody) | Brodalumab (Monoclonal Antibody) | "this compound" (Hypothetical Small Molecule) |
| Target | IL-17A | IL-17A | IL-17RA | IL-17A/IL-17RA Interaction |
| Administration | Subcutaneous Injection | Subcutaneous Injection | Subcutaneous Injection | Oral |
| Half-life | ~27 days | ~13 days | ~10 days | To be determined |
| Efficacy (Psoriasis) | High (PASI 75 in >80% of patients) | High (PASI 75 in >80% of patients) | High (PASI 75 in >80% of patients) | To be determined |
| Known Toxicities | Increased risk of infections (especially upper respiratory and mucocutaneous candidiasis) | Similar to Secukinumab; injection site reactions | Similar to other IL-17 inhibitors; potential risk of suicidal ideation (label warning) | To be determined |
| Preclinical Models | Psoriasis models (e.g., imiquimod-induced), arthritis models (e.g., collagen-induced arthritis) | Psoriasis models, arthritis models | Psoriasis models, arthritis models | Psoriasis models, arthritis models |
Experimental Protocols for Assessing Therapeutic Index
A structured approach is required to determine the therapeutic index of "this compound." The following experimental workflow outlines the key stages.
In Vitro Characterization
-
Target Binding Affinity:
-
Protocol: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to determine the binding kinetics (K₋on, K₋off) and affinity (K₋D) of "this compound" to human and relevant animal species' IL-17A.
-
-
Cell-Based Functional Assays:
-
Protocol: Use of primary human cells (e.g., keratinocytes, fibroblasts) or cell lines (e.g., HT-29) stimulated with IL-17A. Measure the inhibition of downstream signaling (e.g., phosphorylation of NF-κB) or cytokine/chemokine production (e.g., IL-6, IL-8, CXCL1) by "this compound" via ELISA or qPCR. This will determine the IC₅₀ value.
-
Pharmacokinetics and Pharmacodynamics (PK/PD)
-
Pharmacokinetics:
-
Protocol: Administer "this compound" to relevant animal species (e.g., mice, rats, dogs) via the intended clinical route (oral). Collect plasma samples at multiple time points to determine key PK parameters: C₋max, T₋max, AUC, and half-life (t₁/₂). Assess oral bioavailability.
-
-
Pharmacodynamics:
-
Protocol: In animal models, after administration of "this compound," challenge with IL-17A and measure the inhibition of a downstream biomarker, such as serum CXCL1. This will establish the relationship between drug exposure and target engagement.
-
In Vivo Efficacy Studies (to determine ED₅₀)
-
Psoriasis Model:
-
Protocol: Utilize the imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice. Administer a range of doses of "this compound" and assess efficacy by measuring reduction in ear thickness, erythema, and scaling. Histological analysis of skin biopsies for epidermal thickness and inflammatory cell infiltrate should also be performed.
-
-
Arthritis Model:
-
Protocol: Employ the collagen-induced arthritis (CIA) or antigen-induced arthritis (AIA) model in mice. Evaluate the effect of different doses of "this compound" on clinical scores of arthritis, paw swelling, and joint histology.
-
In Vivo Toxicology Studies (to determine TD₅₀/LD₅₀)
-
Dose-Range Finding Studies:
-
Protocol: Administer escalating single doses of "this compound" to rodents to identify the maximum tolerated dose (MTD) and potential target organs for toxicity.
-
-
Repeated-Dose Toxicology Studies:
-
Protocol: Conduct studies of at least 28 days duration in two species (one rodent, one non-rodent) with daily administration of "this compound" at multiple dose levels, including the anticipated therapeutic dose and multiples thereof. Monitor for clinical signs of toxicity, changes in body weight, food consumption, hematology, clinical chemistry, and perform comprehensive histopathological examination of all major organs.
-
-
Safety Pharmacology:
-
Protocol: Assess the effects of "this compound" on vital functions, including the cardiovascular, respiratory, and central nervous systems, as per regulatory guidelines.
-
Conclusion
The assessment of the therapeutic index is a cornerstone of drug development, providing a critical measure of a compound's safety and potential for clinical success. For a novel, orally available "this compound," a rigorous and systematic evaluation of its efficacy and toxicity is paramount. By employing the detailed experimental protocols outlined in this guide and benchmarking against established IL-17 inhibitors, researchers can build a comprehensive data package to accurately define its therapeutic window. This will enable informed decision-making for progression into clinical development and ultimately provide a potentially safer and more convenient therapeutic option for patients with IL-17-mediated diseases.
References
- 1. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Interleukin-17 in rheumatoid arthritis: Trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Confirming the On-Target Effects of IL-17 Modulator 9 Using CRISPR
This guide provides a comprehensive comparison of a novel investigational IL-17 modulator, designated here as Modulator 9, with established alternative therapies. It further outlines a detailed experimental protocol using CRISPR-Cas9 to definitively confirm the on-target effects of Modulator 9 for researchers, scientists, and drug development professionals.
Introduction to IL-17 Modulation
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] The IL-17 signaling pathway is initiated when IL-17A or IL-17F binds to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC.[3][4][5] This binding event recruits the adaptor protein Act1, which in turn activates downstream signaling cascades, including NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes.
Therapeutic intervention in this pathway has been successfully achieved with monoclonal antibodies that target either IL-17A or its receptor, IL-17RA. Modulator 9 represents a next-generation, small molecule approach designed to inhibit the protein-protein interaction between IL-17A and IL-17RA.
Comparative Analysis of IL-17 Modulators
The following table provides a comparative overview of Modulator 9 and other approved IL-17 inhibitors.
| Feature | Modulator 9 (Hypothetical) | Secukinumab (Cosentyx) | Ixekizumab (Taltz) | Brodalumab (Siliq) |
| Modality | Small Molecule | Monoclonal Antibody | Monoclonal Antibody | Monoclonal Antibody |
| Target | IL-17A / IL-17RA Interaction | IL-17A | IL-17A | IL-17RA |
| Administration | Oral | Subcutaneous Injection | Subcutaneous Injection | Subcutaneous Injection |
| Potential Advantages | Oral bioavailability, potential for better tissue penetration, lower manufacturing cost. | Established efficacy and safety profile. | High affinity for IL-17A, demonstrated efficacy. | Blocks signaling of multiple IL-17 family members that use IL-17RA. |
| Potential Disadvantages | Novelty requires extensive safety and efficacy profiling. | Parenteral administration, potential for immunogenicity. | Parenteral administration, potential for immunogenicity. | Parenteral administration, carries a boxed warning for suicidal ideation and behavior. |
Confirming On-Target Effects of Modulator 9 with CRISPR-Cas9
CRISPR-Cas9 technology offers a powerful and precise method to validate that the observed biological effects of a drug are due to its interaction with the intended target. By creating a knockout of the target gene (e.g., IL17RA), we can assess whether the cellular response to Modulator 9 is ablated.
To determine if the anti-inflammatory effect of Modulator 9 is dependent on the presence of its putative target, IL-17RA.
Caption: CRISPR-Cas9 experimental workflow for validating the on-target effects of Modulator 9.
1. Cell Line and Culture:
-
Use a human cell line known to be responsive to IL-17A, such as HaCaT keratinocytes or primary human dermal fibroblasts.
-
Culture cells in appropriate media and conditions as recommended by the supplier.
2. Generation of a Stable Cas9-Expressing Cell Line:
-
Transduce the parental cell line with a lentiviral vector expressing SpCas9 and a selection marker (e.g., puromycin resistance).
-
Select for stably transduced cells by treating with the appropriate antibiotic.
3. sgRNA Design and Cloning:
-
Design at least two different single guide RNAs (sgRNAs) targeting an early exon of the IL17RA gene to induce frameshift mutations.
-
Synthesize and clone the sgRNAs into a suitable expression vector that also contains a different selection marker (e.g., blasticidin resistance).
4. Transfection and Selection of Knockout Cells:
-
Transfect the stable Cas9-expressing cells with the sgRNA expression vectors.
-
Select for transfected cells using the second antibiotic.
5. Single-Cell Cloning and Expansion:
-
Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand individual clones to generate clonal cell lines.
6. Validation of IL17RA Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from each clonal line. PCR amplify the region of the IL17RA gene targeted by the sgRNAs and perform Sanger sequencing to identify insertions or deletions (indels).
-
Protein Analysis: Perform Western blotting on cell lysates from each clone using an antibody specific for IL-17RA to confirm the absence of the protein.
7. On-Target Functional Assay:
-
Seed both wild-type (WT) and validated IL17RA-knockout (KO) cells in parallel.
-
Starve the cells for a few hours before treatment.
-
Treat the cells with the following conditions:
-
Vehicle control
-
IL-17A (e.g., 50 ng/mL)
-
IL-17A + Modulator 9 (at various concentrations)
-
Modulator 9 alone
-
-
Incubate for a time period known to induce target gene expression (e.g., 6-24 hours).
8. Readout and Data Analysis:
-
Extract total RNA from all treatment groups.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of known IL-17 target genes, such as IL-6, CXCL8, and DEFB4.
-
Expected Outcome: In WT cells, IL-17A should induce the expression of target genes, and this induction should be inhibited by Modulator 9 in a dose-dependent manner. In IL17RA-KO cells, IL-17A should fail to induce target gene expression, and Modulator 9 should have no effect, thus confirming that its activity is dependent on the presence of IL-17RA.
IL-17 Signaling Pathway
The following diagram illustrates the canonical IL-17 signaling pathway and the proposed point of intervention for Modulator 9.
Caption: IL-17 signaling pathway and the inhibitory action of Modulator 9.
Conclusion
The use of CRISPR-Cas9 to generate a target-knockout cell line is an indispensable tool for validating the on-target specificity of novel therapeutics like Modulator 9. This approach provides robust, data-driven evidence that the pharmacological activity of the compound is mediated through its intended molecular target, thereby de-risking a critical step in the drug development pipeline. The experimental design outlined above offers a clear and rigorous method for achieving this validation.
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Consequences of Targeting IL-17 and TH17 in Autoimmune and Allergic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking IL-17 Modulator 9 Against Known IL-17 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IL-17 modulator 9 (Simepdekinra) with established IL-17 antagonists. The information is intended to assist researchers in understanding the current landscape of IL-17 targeted therapies, with a focus on mechanism of action, potency, and the experimental frameworks used for their evaluation.
Introduction to this compound (Simepdekinra)
This compound, also known as Simepdekinra, is an orally available small molecule inhibitor of Interleukin-17 (IL-17)[1]. Developed by DICE Therapeutics, Inc. and now under Eli Lilly & Co., it is currently in Phase 2 clinical trials for the treatment of plaque psoriasis[1][2]. As a small molecule, Simepdekinra offers a potential advantage in terms of administration route over the currently approved biologic IL-17 antagonists, which are administered via injection[1].
Mechanism of Action of IL-17 Antagonists
The pro-inflammatory cytokine IL-17A is a key driver in the pathogenesis of several autoimmune diseases, including psoriasis and psoriatic arthritis. It signals through a receptor complex composed of IL-17RA and IL-17RC subunits, leading to the production of inflammatory mediators. The antagonists discussed in this guide employ different strategies to disrupt this signaling pathway.
-
Direct Neutralization of IL-17A: Monoclonal antibodies such as secukinumab and ixekizumab bind directly to the IL-17A cytokine, preventing it from interacting with its receptor.
-
Dual Neutralization of IL-17A and IL-17F: Bimekizumab is a monoclonal antibody that neutralizes both IL-17A and the related cytokine IL-17F.
-
Receptor Blockade: Brodalumab is a monoclonal antibody that binds to the IL-17RA subunit of the receptor complex, thereby blocking the signaling of multiple IL-17 family members, including IL-17A and IL-17F.
-
Small Molecule Inhibition: Simepdekinra, as a small molecule, is designed to inhibit the IL-17 pathway, though the precise binding site and mechanism of inhibition are not as publicly detailed as for the monoclonal antibodies[1].
Quantitative Comparison of IL-17 Modulators
The following tables summarize the available quantitative data for Simepdekinra and approved IL-17 antagonists. This data is compiled from various preclinical and clinical studies.
In Vitro Potency and Binding Affinity
| Modulator | Target(s) | Mechanism | In Vitro Potency (IC50) | Binding Affinity (Kd) |
| Simepdekinra | IL-17 | Small Molecule Inhibitor | ≤10 nM (IL-17A/A), 10-100 nM (IL-17A/F) in HEK-Blue cells | Not Publicly Available |
| Secukinumab | IL-17A | Monoclonal Antibody | 0.43 ± 0.18 nM (HFF-1 cells) | 60-90 pM |
| Ixekizumab | IL-17A | Monoclonal Antibody | 0.19 ± 0.019 nM (HFF-1 cells) | <3 pM |
| Brodalumab | IL-17RA | Monoclonal Antibody | 0.03 µg/mL (human fibroblasts) | 239 pM |
| Bimekizumab | IL-17A & IL-17F | Monoclonal Antibody | IL-17A: 2.2 ng/mL, IL-17F: 137.8 ng/mL (IC90 in fibroblasts) | IL-17A: 3.2 pM, IL-17F: 23 pM |
Preclinical In Vivo Efficacy
Direct comparative preclinical in vivo data for Simepdekinra is not publicly available at this time. The following table presents representative data for other IL-17 antagonists in common animal models of psoriasis and arthritis.
| Modulator | Animal Model | Dosing | Key Efficacy Endpoints |
| Simepdekinra | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Secukinumab | Imiquimod-induced Psoriasis (Mouse) | 48 µ g/mouse/day | Reduction in skin inflammation |
| Ixekizumab | Collagen-induced Arthritis (Mouse) | Not specified | Not specified |
| Brodalumab | Murine Psoriasis Model | Not specified | Reduction in epidermal thickness and inflammation |
| Bimekizumab | Not Publicly Available | Not Publicly Available | Not Publicly Available |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of IL-17 modulators. Below are protocols for key experiments cited in this guide.
In Vitro IL-17A Neutralization Assay (HT-29 Cell-Based)
This assay measures the ability of a test compound to inhibit IL-17A-induced production of a downstream effector, such as IL-6 or GROα, in a responsive cell line.
-
Cell Culture: Culture human colon adenocarcinoma HT-29 cells in a suitable medium (e.g., McCoy's 5A with 10% FBS) until they reach 80-90% confluency.
-
Seeding: Seed the HT-29 cells into 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., Simepdekinra, monoclonal antibodies) in assay medium.
-
Treatment: Pre-incubate the cells with the test compounds for 1 hour.
-
Stimulation: Add a pre-determined concentration of recombinant human IL-17A (e.g., 50 ng/mL) to the wells and incubate for 24-48 hours.
-
Detection: Collect the cell culture supernatants and measure the concentration of the secreted cytokine (e.g., IL-6) using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the IL-17A-induced cytokine production.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of interactions between molecules.
-
Ligand Immobilization: Covalently immobilize the ligand (e.g., recombinant human IL-17A) onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the analyte (e.g., anti-IL-17A monoclonal antibody) over the sensor surface at a constant flow rate.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to generate a sensorgram, which shows the association and dissociation phases of the interaction.
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting a low pH buffer to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Imiquimod-Induced Psoriasis Model in Mice
This is a widely used animal model that recapitulates many of the inflammatory features of human psoriasis.
-
Animal Acclimatization: Acclimatize 8-10 week old female BALB/c or C57BL/6 mice to the facility for at least one week.
-
Induction of Psoriasis: Shave the dorsal skin of the mice. Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 5-7 consecutive days.
-
Treatment: Administer the test compound (e.g., IL-17 antagonist) via the desired route (e.g., oral gavage for small molecules, subcutaneous injection for antibodies) daily, starting from the first day of imiquimod application.
-
Efficacy Assessment: Monitor the mice daily for signs of inflammation. Score the severity of erythema, scaling, and skin thickness using a standardized Psoriasis Area and Severity Index (PASI). Measure skin thickness with a caliper.
-
Histological Analysis: At the end of the study, euthanize the mice and collect skin samples for histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.
-
Cytokine Analysis: Homogenize skin samples to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23) by ELISA or qPCR.
Collagen-Induced Arthritis (CIA) Model in Mice
The CIA model is a well-established model of rheumatoid arthritis that shares many pathological features with the human disease.
-
Animal Selection: Use susceptible mouse strains such as DBA/1J, typically 8-10 weeks old.
-
Immunization: Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Administer an intradermal injection of the emulsion at the base of the tail on day 0.
-
Booster Immunization: On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
-
Treatment: Begin administration of the test compound at the onset of clinical signs of arthritis or prophylactically.
-
Clinical Assessment: Monitor the mice regularly for the onset and severity of arthritis. Score each paw based on a scale of 0-4 for erythema, swelling, and joint deformity. The maximum clinical score per mouse is 16.
-
Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
Visualizing Pathways and Workflows
The following diagrams illustrate the IL-17 signaling pathway and a typical experimental workflow for evaluating IL-17 antagonists.
Caption: IL-17 Signaling Pathway and Antagonist Intervention Points.
Caption: Experimental Workflow for IL-17 Antagonist Evaluation.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for IL-17 Modulator 9
For Immediate Implementation by Laboratory Personnel
The responsible disposal of laboratory materials is a critical component of ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the proper disposal of "IL-17 modulator 9," a representative compound used in immunological research. Adherence to these protocols is mandatory for all researchers, scientists, and drug development professionals to minimize risks to personnel and the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. As a modulator of a key inflammatory cytokine, it should be treated as a potential biohazard.
-
Personal Protective Equipment (PPE): Always wear a long-sleeved laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling this compound in any form (liquid or solid).[1][2]
-
Spill Management: In the event of a spill, absorb the material with an appropriate absorbent cloth or pad. The contaminated area should then be thoroughly decontaminated. The absorbent material must be disposed of as hazardous waste in accordance with institutional and local guidelines.[2]
-
First Aid:
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area thoroughly with soap and water.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[2] Seek medical attention if irritation persists.
-
II. Waste Segregation: The Foundational Step
Proper waste segregation is the first and most critical step in the safe disposal of this compound. Never mix waste from this compound experiments with general laboratory trash.
| Waste Type | Description |
| Solid Biohazardous Waste | Items contaminated with this compound, such as gloves, pipette tips, culture flasks, and bench paper. |
| Liquid Biohazardous Waste | Cell culture media, buffer solutions, and other aqueous solutions containing this compound. |
| Sharps Waste | Needles, syringes, scalpels, and glass Pasteur pipettes that have come into contact with this compound. |
| Chemical Waste (if applicable) | Organic solvents or other chemicals used in the preparation or analysis of this compound. |
| Pathological Waste (if applicable) | Animal carcasses or tissues from in vivo studies involving this compound. |
III. Detailed Disposal Protocols
The following protocols provide a systematic procedure for the safe disposal of unused or waste this compound.
-
Collection: Place all solid waste contaminated with this compound directly into a red biohazard bag. This bag must be placed within a rigid, leak-proof container with a tight-fitting lid and labeled with the universal biohazard symbol.
-
Storage: Store the container in a designated area away from general laboratory traffic.
-
Treatment and Disposal: The collected biohazardous waste must be decontaminated before final disposal. The preferred method is steam sterilization (autoclaving). Following autoclaving, the waste may be disposed of as regular trash, provided the biohazard symbol is defaced. Alternatively, a licensed biohazardous waste vendor can be used for off-site treatment and disposal.
-
Decontamination: Liquid waste containing this compound must be decontaminated before disposal down the sanitary sewer. This can be achieved through:
-
Autoclaving: Steam sterilize the liquid waste in an appropriate, vented container.
-
Chemical Inactivation: A common method is the use of a 10% bleach solution. The final concentration of bleach and the required contact time should be in accordance with your institution's safety guidelines.
-
-
Disposal: After decontamination, the liquid waste can be carefully poured down a laboratory sink with copious amounts of running water.
-
Collection: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container. These containers must be clearly labeled with the biohazard symbol.
-
Handling: Do not recap, bend, or break needles. Use forceps or other mechanical devices to handle sharps whenever possible.
-
Disposal: Once the sharps container is two-thirds to three-quarters full, securely close and seal the lid. The container should then be placed in the regulated medical waste bin for collection by a licensed vendor.
IV. Experimental Protocols: Decontamination Procedures
-
Preparation: Place the biohazard bag (for solids) or vented, autoclave-safe container (for liquids) into a secondary, leak-proof tray.
-
Loading: Do not overfill the autoclave to allow for proper steam penetration.
-
Cycle Parameters: Run the autoclave at a minimum of 121°C (250°F) and 15 psi for at least 30 minutes. Note that larger loads may require longer cycle times.
-
Verification: Use autoclave indicator tape or biological indicators to verify the effectiveness of the sterilization cycle.
-
Cooling and Disposal: Allow the waste to cool completely before handling. Once cooled and verified, the decontaminated waste can be disposed of according to institutional guidelines.
-
Preparation: In a well-ventilated area, such as a chemical fume hood, add household bleach to the liquid waste to achieve a final concentration of 10% (1 part bleach to 9 parts waste).
-
Contact Time: Gently mix the solution and allow it to sit for a minimum of 30 minutes to ensure complete inactivation.
-
Neutralization (if required): Depending on local regulations, it may be necessary to neutralize the bleach solution with a chemical such as sodium thiosulfate before disposal.
-
Disposal: Pour the decontaminated and neutralized solution down the drain with plenty of running water.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway Context: IL-17
Understanding the biological context of IL-17 is crucial for appreciating the importance of proper handling and disposal of its modulators. IL-17 is a pro-inflammatory cytokine that plays a key role in the immune response. Its signaling pathway is a target for therapeutic intervention in various autoimmune diseases.
Caption: Simplified IL-17 signaling pathway and the inhibitory action of a modulator.
References
Safeguarding Research: A Comprehensive Guide to Handling IL-17 Modulator 9
In the dynamic landscape of immunological research, the development of novel therapeutics such as IL-17 modulators holds immense promise for treating a range of inflammatory and autoimmune diseases.[1][2] To ensure the safety of laboratory personnel and the integrity of groundbreaking research, a robust understanding and implementation of safety protocols are paramount. This guide provides essential, immediate safety and logistical information for handling "IL-17 modulator 9," a fictional designation for a research-grade immunomodulatory compound.
Personal Protective Equipment (PPE): A First Line of Defense
The primary objective of Personal Protective Equipment (PPE) is to create a barrier between the researcher and potentially hazardous materials, thereby protecting all potential routes of exposure.[3] When handling this compound, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.
| Equipment | Specification | Purpose | General Laboratory Use | Procedures with Splash/Aerosol Risk |
| Hand Protection | Disposable Nitrile Gloves | Prevents skin contact with the compound.[4][5] | ✔ | ✔ (Double-gloving may be necessary) |
| Eye Protection | Safety Glasses with Side Shields (ANSI Z87.1 compliant) | Protects eyes from accidental splashes. | ✔ | |
| Splash Goggles | Provides a tighter seal for enhanced protection against splashes. | ✔ | ||
| Body Protection | Long-sleeved Laboratory Coat | Protects skin and personal clothing from contamination. | ✔ | ✔ |
| Water-resistant Gown | Recommended when there is a significant risk of splashes with liquid formulations. | ✔ | ||
| Respiratory Protection | Surgical Mask | Protects against large droplets and splashes to the mouth and nose. Does not protect against aerosols. | ✔ (with face shield) | |
| Face Shield | Provides an additional layer of protection for the entire face from splashes and sprays. | ✔ | ||
| Footwear | Closed-toe Shoes | Protects feet from spills and falling objects. | ✔ | ✔ |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood or a biological safety cabinet is recommended.
-
Ensure that an eye-wash station and safety shower are readily accessible.
-
Keep the work area clean and uncluttered.
2. Handling the Compound:
-
Before handling, thoroughly wash hands.
-
Don the appropriate PPE as outlined in the table above.
-
When weighing or manipulating the solid form of the compound, do so carefully to avoid creating dust.
-
For liquid solutions, avoid splashing and the generation of aerosols. Use mechanical pipetting aids; never pipette by mouth.
3. Post-Handling Procedures:
-
After handling, remove gloves and wash hands thoroughly.
-
Decontaminate the work surface with an appropriate disinfectant, such as 70% alcohol.
-
Remove lab coats and other reusable PPE before leaving the laboratory area.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Unused/Expired Compound: Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain.
-
Contaminated Consumables: All disposable items that have come into contact with the modulator (e.g., gloves, pipette tips, tubes) should be collected in a designated biohazard or chemical waste container.
-
Liquid Waste: Collect liquid waste containing the modulator in a clearly labeled, sealed container for chemical waste disposal.
-
Empty Containers: Empty containers should be rinsed with a suitable solvent (if appropriate and safe) before being discarded, or disposed of as chemical waste.
Visualizing the Workflow
To further clarify the procedural flow for handling this compound, the following diagrams illustrate the key decision points and steps for safe operation and disposal.
Caption: Experimental Workflow for Handling this compound
Caption: Disposal Decision Tree
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the Purpose of Personal Protective Equipment (PPE)? – Emory Research Administration News [scholarblogs.emory.edu]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
